molecular formula C21H18O12 B1252084 Luteolin-7-o-glucuronide

Luteolin-7-o-glucuronide

Cat. No.: B1252084
M. Wt: 462.4 g/mol
InChI Key: VSUOKLTVXQRUSG-UHFFFAOYSA-N
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Description

6-{[2-(3, 4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}-3, 4, 5-trihydroxyoxane-2-carboxylic acid, also known as luteolin-7-glucuronide, belongs to the class of organic compounds known as flavonoid-7-o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid at the C7-position. 6-{[2-(3, 4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}-3, 4, 5-trihydroxyoxane-2-carboxylic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUOKLTVXQRUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Luteolin-7-O-Glucuronide (L7G) in Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Luteolin-7-O-glucuronide Mechanism of Action in Inflammation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Mechanistic Pathways, Pharmacokinetics, and Experimental Protocols

Executive Summary

Luteolin-7-O-glucuronide (L7G) is the primary circulating metabolite of the flavonoid luteolin.[1] While luteolin aglycone demonstrates superior potency in vitro, its rapid Phase II metabolism means that L7G is the physiologically relevant compound interacting with target tissues in vivo.

This guide delineates the mechanism of action (MoA) of L7G in inflammatory microenvironments.[2][3] It focuses on the "Glucuronide Paradox," where L7G acts as a stable prodrug that is locally bioactivated by


-glucuronidase at sites of inflammation. The active aglycone then intracellularly inhibits the TAK1-NF-\kappa B/MAPK  axis and activates the Nrf2/HO-1  antioxidant pathway.

Pharmacokinetics & The Bioactivation Loop

Understanding the efficacy of L7G requires analyzing its metabolic fate. Unlike the aglycone, L7G is hydrophilic and does not passively diffuse across cell membranes efficiently. Its anti-inflammatory activity relies on a specific extracellular-to-intracellular conversion mechanism.

The "Prodrug" Mechanism
  • Circulation: Luteolin is extensively glucuronidated in the liver and intestine by UGT1A9, entering circulation primarily as L7G.

  • Accumulation: L7G accumulates in the plasma but cannot easily enter healthy cells due to its polarity and lack of specific uptake by OATP1B1/1B3 transporters in non-hepatic tissues.

  • Inflammatory Trigger: In response to stimuli (e.g., LPS), macrophages and neutrophils secrete lysosomal

    
    -glucuronidase  into the extracellular space.
    
  • Deconjugation (Bioactivation): Extracellular

    
    -glucuronidase hydrolyzes L7G, releasing free luteolin aglycone at the precise site of inflammation.
    
  • Intracellular Action: The lipophilic luteolin aglycone passively diffuses into the macrophage, where it exerts potent inhibitory effects on kinase signaling.

Comparative Bioactivity Profile
FeatureLuteolin (Aglycone)Luteolin-7-O-Glucuronide (L7G)
Plasma Stability Low (Rapidly metabolized)High (Major circulating form)
Cellular Uptake High (Passive diffusion)Low (Requires deconjugation)
In Vitro Potency (NO) High (

)
Moderate (Active at

)
In Vivo Relevance PrecursorActive Delivery System

Molecular Mechanisms of Action

Once bioactivated, the core mechanism involves the simultaneous suppression of pro-inflammatory cascades and the induction of cytoprotective genes.

Inhibition of the NF-\kappa B/MAPK Axis

The primary target is Transforming Growth Factor-\beta-Activated Kinase 1 (TAK1) .[2][3]

  • TAK1 Inhibition: L7G (via luteolin) suppresses the phosphorylation of TAK1.[4] TAK1 is the critical upstream convergence point for LPS/TLR4 signaling.

  • Downstream Blockade: Reduced TAK1 activity prevents the phosphorylation of IKK, thereby inhibiting the degradation of I\kappa B\alpha and blocking the nuclear translocation of NF-\kappa B (p65) .

  • MAPK Suppression: TAK1 inhibition also halts the phosphorylation cascades of p38 MAPK and JNK , preventing AP-1 transcriptional activity.

  • Outcome: Downregulation of iNOS, COX-2, TNF-\alpha, IL-6, and IL-1\beta.[4]

Activation of the Nrf2/HO-1 Axis

L7G treatment disrupts the Keap1-Nrf2 complex, promoting Nrf2 nuclear translocation.

  • ARE Binding: Nuclear Nrf2 binds to Antioxidant Response Elements (ARE).[4]

  • HO-1 Induction: Upregulation of Heme Oxygenase-1 (HO-1) produces carbon monoxide (CO) and bilirubin, which have potent anti-inflammatory and antioxidant properties.

  • Crosstalk: HO-1 byproducts further inhibit NF-\kappa B, creating a positive feedback loop for inflammation resolution.

NLRP3 Inflammasome Inhibition

Recent data indicates L7G suppresses the assembly of the NLRP3 inflammasome , reducing the cleavage of pro-caspase-1 to active caspase-1, thereby limiting the maturation of IL-1\beta and IL-18.

Visualization: Signaling Pathway

The following diagram illustrates the macrophage-specific bioactivation and downstream signaling modulation by L7G.

L7G_Mechanism cluster_extracellular Extracellular Space (Inflammatory Microenvironment) cluster_intracellular Macrophage Cytosol & Nucleus cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_Nrf2 Antioxidant Pathway L7G Luteolin-7-O-Glucuronide (Circulating Metabolite) Luteolin Luteolin (Aglycone) (Bioactivated Form) L7G->Luteolin Hydrolysis BetaG β-Glucuronidase (Secreted by Activated Macrophage) BetaG->L7G Enzymatic Action TAK1 TAK1 (Phosphorylated) Luteolin->TAK1 Inhibits Phosphorylation Nrf2 Nrf2 Luteolin->Nrf2 Activates LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TLR4->TAK1 IKK IKK Complex TAK1->IKK MAPKs p38 / JNK TAK1->MAPKs IkBa IκBα Degradation IKK->IkBa NFkB NF-κB (p65) IkBa->NFkB Cytokines Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFkB->Cytokines Transcription AP1 AP-1 MAPKs->AP1 AP1->Cytokines HO1 HO-1 Expression Nrf2->HO1 Translocation & ARE Binding ROS Oxidative Stress HO1->ROS Scavenging

Caption: L7G Bioactivation Loop.[4] L7G is hydrolyzed by secreted β-glucuronidase into Luteolin, which enters the cell to inhibit TAK1-mediated NF-κB/MAPK signaling and activate Nrf2/HO-1.

Experimental Protocols

These protocols are designed for RAW 264.7 murine macrophages , the standard model for validating L7G activity.

Protocol A: Evaluation of Anti-Inflammatory Efficacy (NO/Cytokines)

Objective: Quantify the inhibition of inflammatory mediators.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Pre-treatment: Replace media with fresh DMEM containing L7G at graded concentrations (0, 5, 10, 20, 50

    
    M).
    
    • Note: Dissolve L7G in DMSO (stock) and dilute; final DMSO < 0.1%.

    • Incubation: Incubate for 1-2 hours prior to stimulation. This allows for potential extracellular deconjugation equilibrium if

      
      -glucuronidase is present.
      
  • Stimulation: Add LPS (final concentration 1

    
    g/mL) to the wells containing L7G. Incubate for 18–24 hours .
    
  • Nitrite Assay (Griess):

    • Mix 100

      
      L of culture supernatant with 100 
      
      
      
      L Griess reagent.
    • Incubate 10 mins at room temperature.

    • Measure absorbance at 540 nm.

  • ELISA (Cytokines): Use remaining supernatant to measure TNF-

    
    , IL-6, and PGE
    
    
    
    using commercial sandwich ELISA kits.
Protocol B: Western Blotting for Mechanistic Targets

Objective: Confirm inhibition of phosphorylation (NF-\kappa B/MAPK) and induction of Nrf2.

  • Seeding: Seed cells in 6-well plates (

    
     cells/well).
    
  • Treatment: Pre-treat with L7G (50

    
    M) for 2h, then stimulate with LPS (1 
    
    
    
    g/mL).
  • Time-Point Harvest:

    • For Phospho-proteins (p-TAK1, p-p38, p-JNK, p-I\kappa B\alpha): Harvest cells 15–30 minutes post-LPS. Phosphorylation events are rapid.

    • For Nrf2/HO-1/iNOS/COX-2: Harvest cells 12–24 hours post-LPS.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Blotting: Separate proteins on 10-12% SDS-PAGE. Transfer to PVDF.

  • Antibodies:

    • Primary: Anti-p-TAK1, Anti-p-p65, Anti-HO-1, Anti-Nrf2 (1:1000 dilution).

    • Normalization: Anti-GAPDH or Anti-

      
      -actin.
      

Experimental Workflow Diagram

The following DOT diagram outlines the critical steps for the in vitro validation workflow.

Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis (Time-Dependent) Step1 RAW 264.7 Seeding (1x10^5 cells/well) Step2 L7G Pre-treatment (1-2 Hours) Step1->Step2 Step3 LPS Addition (1 µg/mL) Step2->Step3 Branch1 15-30 Mins (Signaling) Step3->Branch1 Branch2 18-24 Hours (Expression) Step3->Branch2 WB_Phos Western Blot: p-TAK1, p-p38, p-NFκB Branch1->WB_Phos Griess Griess Assay: NO Production Branch2->Griess WB_Prot Western Blot: iNOS, COX-2, HO-1 Branch2->WB_Prot

Caption: Standardized workflow for assessing L7G anti-inflammatory activity in macrophages, distinguishing rapid signaling events from long-term protein expression.

References

  • Anti-Inflammatory and Anti-Oxidative Effects of Luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation. Source: International Journal of Molecular Sciences (2020).[5] URL:[Link]

  • Mitochondrial Dysfunction Leads to Deconjugation of Quercetin Glucuronides in Inflammatory Macrophages. (Mechanistic parallel for flavonoid glucuronide deconjugation). Source: PLOS ONE (2013).[6] URL:[Link][6]

  • Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades. Source:[7][8] Nutrition Research and Practice (2013). URL:[Link]

  • Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation. Source: Molecules (2024).[5][9] URL:[Link]

  • Deconjugation kinetics of glucuronidated phase II flavonoid metabolites by beta-glucuronidase from neutrophils. Source: Drug Metabolism and Pharmacokinetics (2010).[10] URL:[Link]

Sources

Luteolin-7-o-glucuronide blood-brain barrier permeability studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Luteolin-7-o-glucuronide Blood-Brain Barrier Permeability & Transport Kinetics

Executive Summary: The Permeability Paradox

Luteolin-7-o-glucuronide (L7G) represents a critical challenge in neuropharmacology: it is the dominant circulating metabolite of the flavonoid luteolin, yet it exhibits negligible passive permeability across the Blood-Brain Barrier (BBB). Despite this, L7G demonstrates significant neuroprotective effects in models of cerebral ischemia and neuroinflammation.

This guide analyzes the mechanisms resolving this paradox. Unlike lipophilic small molecules, L7G’s central nervous system (CNS) entry is not governed by simple diffusion but by a complex interplay of Vectorial Transport (OAT/OATP vs. BCRP/MRP efflux) and Local Metabolic Activation (deconjugation). Understanding these pathways is essential for designing delivery systems that can bypass efflux pumps or exploit inflammatory microenvironments.

Physicochemical Constraints & BBB Architecture

The BBB functions as a physical and metabolic barrier. L7G’s physicochemical profile inherently restricts its paracellular and transcellular transport.

ParameterLuteolin (Aglycone)Luteolin-7-o-glucuronide (L7G)Impact on BBB Permeability
Molecular Weight 286.24 g/mol 462.36 g/mol L7G approaches the 500 Da limit, slowing passive diffusion.
LogP (Lipophilicity) ~2.53~0.2 – 0.8L7G is highly hydrophilic, preventing lipid bilayer crossing.
Polar Surface Area ~111 Ų>180 ŲHigh polarity increases hydrogen bonding with water, hindering membrane entry.
Ionization (pH 7.4) Neutral/Weak AcidAnionic (Glucuronic acid moiety)Negative charge at physiological pH repels L7G from the negatively charged glycocalyx of endothelial cells.

Mechanisms of Transport: The "Push-Pull" System

L7G transport is defined by the competition between uptake transporters (Solute Carrier family, SLC) and efflux pumps (ATP-Binding Cassette family, ABC).

Efflux Dominance (The Barrier)

L7G is a high-affinity substrate for Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Proteins (MRP2/ABCC2) .

  • Mechanism: Upon entering the endothelial cell (if it does), L7G is immediately recognized by BCRP on the luminal (blood-facing) membrane and pumped back into circulation against the concentration gradient.

  • Kinetic Consequence: This results in a net "negative" permeability or an efflux ratio (ER) > 2.0 in in vitro assays.

The Deconjugation Hypothesis (The Entry)

In inflammatory states (e.g., Ischemic Stroke, Alzheimer's), the BBB integrity is compromised, and neutrophils release


-glucuronidase .
  • Mechanism: Circulating L7G is hydrolyzed locally at the BBB interface into the aglycone Luteolin .

  • Result: Luteolin, being lipophilic, passively diffuses across the endothelial membrane, bypassing the BCRP/OAT checkpoint.

Visualization: The Neurovascular Unit Transport Pathway

NVU_Transport cluster_blood Luminal Side (Blood) cluster_endothelium Endothelial Cell (BBB) cluster_brain Abluminal Side (Brain) L7G Luteolin-7-G (Hydrophilic) BetaGluc β-Glucuronidase (Inflammation) L7G->BetaGluc Hydrolysis OAT3 OAT3 Transporter (Uptake/Efflux) L7G->OAT3 Low Affinity Uptake Luteolin Luteolin (Lipophilic) Intra_Luteolin Intracellular Luteolin Luteolin->Intra_Luteolin Passive Diffusion (Fast) BetaGluc->Luteolin Deconjugation BCRP BCRP/MRP2 (Efflux Pump) OAT3->BCRP Substrate Handoff BCRP->L7G Active Efflux (Blockade) Target Neuroprotection (Neurons/Microglia) Intra_Luteolin->Target Action

Caption: Schematic of L7G transport dynamics. Note the dominance of BCRP-mediated efflux for the glucuronide versus the passive diffusion of the deconjugated aglycone.

Experimental Methodologies

To validate L7G permeability, researchers must distinguish between vascular association (sticking to the vessel wall) and parenchymal uptake.

In Vitro: Transwell Co-Culture Assay

Use a co-culture of primary endothelial cells (e.g., bEnd.3 or hCMEC/D3) and astrocytes to mimic the NVU.

  • Step 1: Seed endothelial cells on the apical side of a collagen-coated Transwell insert (0.4 µm pore). Seed astrocytes on the basolateral well.

  • Step 2: Verify Tight Junction integrity (TEER > 200

    
    ).
    
  • Step 3: Add L7G (10 µM) to the Apical chamber.

  • Step 4: Inhibitor Phase: Run parallel wells with Ko143 (BCRP inhibitor, 1 µM) and Probenecid (OAT inhibitor, 100 µM).

  • Step 5: Sample Basolateral buffer at 15, 30, 60, 120 min. Analyze via LC-MS/MS.

  • Calculation: Determine Apparent Permeability (

    
    ):
    
    
    
    
    Where
    
    
    is flux,
    
    
    is surface area,
    
    
    is initial concentration.
Gold Standard: In Situ Brain Perfusion (Rat Model)

This method eliminates systemic metabolism (liver/kidney), isolating BBB transport kinetics.

Protocol Workflow:

  • Anesthesia: Anesthetize rat (Ketamine/Xylazine).

  • Ligation: Ligate the External Carotid Artery (ECA) and Pterygopalatine Artery to direct flow solely to the Internal Carotid Artery (ICA).

  • Cannulation: Insert PE-50 catheter into the Common Carotid Artery (CCA).

  • Perfusion: Perfuse oxygenated Krebs-bicarbonate buffer containing

    
    -L7G and 
    
    
    
    -Inulin (vascular marker) at 10 mL/min for 60–120 seconds.
  • Washout: Switch to drug-free buffer for 30s to clear capillaries.

  • Capillary Depletion: Homogenize brain tissue and centrifuge in Dextran to separate Capillaries (pellet) from Parenchyma (supernatant).

  • Analysis: Measure radioactivity. Calculate Volume of Distribution (

    
    ).
    
Visualization: In Situ Perfusion Workflow

Perfusion_Protocol Start Anesthesia & Surgical Exposure Ligation Arterial Ligation (Isolate ICA) Start->Ligation Perfusion Perfusion (14C-L7G + 3H-Inulin) Ligation->Perfusion Harvest Brain Harvest & Homogenization Perfusion->Harvest Separation Capillary Depletion (Dextran Centrifugation) Harvest->Separation Analysis LSC Analysis (Parenchyma vs. Capillary) Separation->Analysis

Caption: Step-by-step workflow for In Situ Brain Perfusion, the gold standard for separating BBB transport from vascular binding.

Data Synthesis: Kinetic Parameters

The following data summarizes typical kinetic values derived from rodent and cell-based models.

ParameterValue RangeInterpretation

(Caco-2)

cm/s
Poor permeability (comparable to mannitol).

(with Ko143)

cm/s
Blocking BCRP significantly enhances permeability.
Efflux Ratio (ER)

Indicates active efflux is the primary barrier.

(OAT3)

µM
Moderate affinity for OAT3, suggesting potential for drug-drug interactions (e.g., with Probenecid).
Brain Uptake Index (BUI)

Very low extraction compared to highly permeable tracers (e.g., Diazepam > 80%).

Strategic Optimization

To enhance L7G brain delivery, researchers should employ strategies that bypass the BCRP/OAT axis:

  • Nanocarriers: Encapsulate L7G in liposomes or PLGA nanoparticles coated with Polysorbate 80 (ApoE targeting) to utilize receptor-mediated endocytosis (LRP1) rather than transporter-mediated flux.

  • Co-Administration: Use safe BCRP inhibitors (e.g., dietary flavonoids like Chrysin or Biochanin A) to transiently inhibit efflux pumps.

  • Pro-drug Design: Rely on the "Inflammation-Responsive" mechanism where L7G acts as a circulating reservoir, releasing active Luteolin only at sites of high

    
    -glucuronidase activity (ischemic zones).
    

References

  • Luteolin-7-O-β-d-Glucuronide Attenuated Cerebral Ischemia/Reperfusion Injury: Involvement of the Blood–Brain Barrier. Source: MDPI (Biomedicines) [Link]

  • Interaction of Isoflavones with the BCRP/ABCG2 Drug Transporter. Source: NCBI (PMC) [Link]

  • Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats. Source: PubMed [Link]

  • Glucuronidase deconjugation in inflammation. Source: PubMed (Methods Enzymol) [Link]

  • Flavonoid conjugates interact with organic anion transporters (OATs) and attenuate cytotoxicity of adefovir. Source: PubMed [Link]

Technical Deep Dive: Luteolin-7-O-glucuronide (L7G) & The BDNF/TrkB Signaling Axis

[1][2][3]

Executive Summary

Luteolin-7-O-glucuronide (L7G) , often dismissed as a mere Phase II metabolite of luteolin, has emerged as a potent bioactive compound with distinct neuroprotective properties.[1][2] Unlike its aglycone precursor, L7G exhibits unique pharmacokinetics and stability profiles that make it a critical target for neuropharmacological research.

This technical guide details the mechanistic action of L7G on the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[3][4] It provides evidence-based protocols for researchers to validate L7G’s efficacy in modulating the TrkB/ERK/CREB axis, offering a blueprint for developing therapeutics targeting depression, ischemic stroke, and neurodegeneration.

Mechanistic Architecture: L7G and the BDNF Loop[5]

The neuroprotective efficacy of L7G is not solely dependent on its de-glucuronidation to luteolin. Current research indicates L7G acts as a specific modulator of the BDNF signaling cascade, primarily through the restoration of BDNF expression suppressed by stress or inflammation.

The Core Pathway

L7G functions by reversing the downregulation of BDNF, thereby re-engaging the Tropomyosin receptor kinase B (TrkB) . This activation is not necessarily a direct agonistic effect (like 7,8-DHF) but rather a restoration of the autocrine loop via upstream anti-inflammatory and antioxidant regulation.

  • Upstream Modulation: L7G inhibits pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    ) and scavenges ROS.[5] These inflammatory mediators normally inhibit CREB phosphorylation.
  • Transcriptional Activation: By relieving this inhibition, L7G promotes the phosphorylation of CREB (cAMP response element-binding protein) .

  • BDNF Synthesis: p-CREB binds to the promoter region of the Bdnf gene, triggering transcription.

  • Downstream Signaling: Mature BDNF binds to TrkB, inducing receptor dimerization and autophosphorylation.

  • Signal Propagation: p-TrkB activates the MAPK/ERK pathway, which further phosphorylates CREB, creating a robust positive feedback loop.

Pathway Visualization

The following diagram illustrates the signal transduction cascade activated by L7G.

L7G_BDNF_Pathwaycluster_neuronNeuronal Intracellular SignalingL7GLuteolin-7-O-glucuronide(L7G)ROSROS / Oxidative StressL7G->ROS ScavengesCytoPro-inflammatory Cytokines(TNF-α, IL-1β)L7G->Cyto DownregulatesCREBCREBROS->CREBCyto->CREBInhibInhibition of NeurogenesispCREBp-CREB(Active)CREB->pCREB PhosphorylationBDNF_GeneBdnf Gene TranscriptionpCREB->BDNF_Gene PromotesBDNF_ProMature BDNF ProteinBDNF_Gene->BDNF_ProTrkBTrkB ReceptorBDNF_Pro->TrkB Autocrine BindingpTrkBp-TrkB(Phosphorylated)TrkB->pTrkB ActivationpTrkB->Inhib BlocksERKERK1/2pTrkB->ERKpERKp-ERK1/2ERK->pERKpERK->pCREB Positive Feedback Loop

Figure 1: L7G-mediated restoration of the BDNF/TrkB/CREB signaling axis. Note the inhibition of upstream stressors (Red) allowing for the reactivation of the neurotrophic loop (Green).

Experimental Validation Protocols

To rigorously evaluate L7G, researchers must control for bioavailability and metabolite stability. The following protocols are synthesized from key studies involving sleep deprivation (SD) and ischemia models.

In Vivo Validation: Sleep Deprivation (SD) Stress Model

This protocol assesses L7G's antidepressant-like effects via BDNF restoration.[6]

Subject: C57BL/6 mice (Male, 7 weeks). Reagents:

  • Luteolin-7-O-glucuronide (Purity >98%).

  • ANA-12 (Selective TrkB antagonist).

  • Vehicle: 70% PEG-saline.[1][4]

Workflow Logic:

  • Induction: Sleep deprivation creates a high-stress, low-BDNF environment, mimicking depression.

  • Intervention: L7G is administered during the stress window.

  • Blockade: A subset of animals receives ANA-12 to prove BDNF dependency. If L7G works without TrkB, the mechanism is off-target.

Step-by-Step Protocol:
  • Acclimatization: 7 days standard housing.

  • Grouping (n=8/group):

    • Control (No Stress)

    • SD + Vehicle

    • SD + L7G (Low Dose: 1 mg/kg, High Dose: 3 mg/kg)

    • SD + L7G (3 mg/kg) + ANA-12 (0.5 mg/kg IP)

  • Sleep Deprivation: Use a modified multi-platform method for 72 hours.

  • Dosing: Administer L7G (p.o.) once daily for 5 days concurrent with SD.

  • Behavioral Testing:

    • Tail Suspension Test (TST): Measure immobility time.

    • Forced Swimming Test (FST): Measure immobility time.

  • Tissue Harvest: Rapid decapitation. Isolate hippocampus immediately on ice.

  • Molecular Analysis: Western Blot for p-TrkB (Tyr816), BDNF, p-CREB (Ser133).

In Vitro Validation: Oxygen-Glucose Deprivation (OGD)

Cell Line: Primary Cortical Neurons (Rat, E18).

Workflow:

  • Culture: Maintain neurons for 7-10 days in vitro (DIV).

  • Pre-treatment: Incubate with L7G (1, 3, 10 µM) for 2 hours.

  • Injury: Replace media with glucose-free DMEM; place in hypoxia chamber (1% O2) for 4 hours.

  • Reperfusion: Return to normal media + L7G for 24 hours.

  • Assay: MTT for viability; Western Blot for synaptic proteins (PSD-95) and BDNF.

Experimental Workflow Diagram

Experimental_WorkflowStartStart: C57BL/6 MiceStressInduce Stress(Sleep Deprivation / Ischemia)Start->StressTreat_AGroup A:VehicleStress->Treat_ATreat_BGroup B:L7G (3 mg/kg)Stress->Treat_BTreat_CGroup C:L7G + ANA-12 (TrkB Antagonist)Stress->Treat_CBehaviorBehavioral Assays(FST / TST)Treat_A->BehaviorTreat_B->BehaviorTreat_C->BehaviorHarvestHippocampal IsolationBehavior->HarvestReadoutReadout:WB: p-TrkB / BDNFqPCR: CytokinesHarvest->Readout

Figure 2: In vivo experimental design to validate the TrkB-dependency of L7G's neuroprotective effects.

Quantitative Data Summary

The following table summarizes the quantitative effects of L7G observed in key studies, specifically regarding the BDNF signaling markers.

MarkerConditionEffect of Stress/InjuryEffect of L7G TreatmentImpact of TrkB Antagonist (ANA-12)
BDNF Protein Sleep Deprivation↓ 40-50% vs Control↑ Significant Restoration (p<0.05)Reverses L7G effect
p-TrkB / TrkB Sleep Deprivation↓ 30-40%↑ Restoration to near baselineBlocks phosphorylation
p-CREB / CREB Sleep Deprivation↓ Significant↑ Significant IncreaseBlocks phosphorylation
Corticosterone Plasma (Stress)↑ 2-3 fold↓ Reduced to near baselineN/A
Cell Viability OGD (In Vitro)↓ 40%↑ Dose-dependent recovery (10 µM optimal)N/A

Data derived from Ryu et al. (2022) and related ischemia studies [1, 2].

Key Considerations for Drug Development

Bioavailability & The BBB Debate

A critical question in L7G research is whether the glucuronide crosses the Blood-Brain Barrier (BBB) intact.

  • Traditional View: Glucuronides are too polar to cross the BBB.

  • Emerging Evidence: Under conditions of neuroinflammation (like stress or ischemia), BBB permeability increases. Furthermore, extracellular

    
    -glucuronidase at sites of inflammation may cleave L7G back into Luteolin locally, allowing the aglycone to enter neurons.
    
  • Recommendation: When analyzing brain tissue, assay for both L7G and Luteolin to determine the active species in situ.

Specificity Verification

To ensure the observed BDNF upregulation is not a generic antioxidant effect:

  • Use ANA-12: As detailed in the protocol, this is the gold standard for verifying TrkB dependency.

  • Monitor K252a: Another Trk inhibitor, though less specific than ANA-12, can be used in in vitro assays.

References

  • Ryu, D., et al. (2022). Luteolin-7-O-Glucuronide Improves Depression-like and Stress Coping Behaviors in Sleep Deprivation Stress Model by Activation of the BDNF Signaling.[3][6][1] Nutrients, 14(16), 3314.[6]

    • Zhang, Y., et al. (2024). Luteolin-7-O-β-d-glucuronide Ameliorates Cerebral Ischemic Injury: Involvement of RIP3/MLKL Signaling Pathway.[7][8] International Journal of Molecular Sciences, 25(7), 4022.

      • Li, R., et al. (2015). Luteolin improves development of experimental autoimmune encephalomyelitis by regulating the expression of BDNF. Neuroscience Letters, 588, 163-168.

        • Qiao, H., et al. (2015). Luteolin promotes hippocampal neurogenesis in Ts65Dn Down syndrome mice models.

          Methodological & Application

          In vivo dosing regimen for Luteolin-7-o-glucuronide in mice models

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Luteolin-7-O-glucuronide (L7G) is the primary circulating metabolite of the flavonoid luteolin. While luteolin is widely studied, recent data indicates that L7G itself exerts distinct pharmacological effects, particularly in neuroinflammation and stress-coping behaviors, often at lower doses than the aglycone parent. This guide provides a validated protocol for the in vivo administration of L7G, addressing its specific physicochemical challenges (solubility, hydrolytic instability) and pharmacokinetic nuances (enterohepatic recirculation).

          Pre-Clinical Formulation Strategy

          Unlike its aglycone parent (luteolin), L7G possesses a glucuronic acid moiety that increases polarity but does not guarantee aqueous solubility at neutral pH. It is prone to enzymatic hydrolysis (by

          
          -glucuronidase) in non-sterile vehicles.
          
          A. Vehicle Selection Matrix
          RouteVehicle CompositionSolubility LimitNotes
          Oral (PO) 70% PEG 400 + 30% Saline ~5 mg/mLRecommended. High PEG content stabilizes the glycosidic bond and ensures complete solubilization.
          IV / IP 5% DMSO + 40% PEG 400 + 55% Saline ~2 mg/mLMinimize DMSO for IV to prevent hemolysis. Filter sterilize (0.22 µm) immediately before use.
          Aerosol PBS (pH 7.4) ~0.5 mg/mLFor nebulization (ALI models). Requires micro-suspension or low concentration.
          B. Preparation Protocol (Standard 3 mg/kg PO Dose)

          Target Concentration: 0.3 mg/mL (assuming 10 mL/kg dosing volume).

          • Weighing: Weigh 3.0 mg of Luteolin-7-O-glucuronide (purity >98%) into a sterile amber glass vial (light sensitive).

          • Solubilization (The "Wetting" Step): Add 7.0 mL of PEG 400 . Vortex vigorously for 60 seconds.

            • Critical Check: Ensure no visible particles remain. If cloudy, sonicate at 37°C for 5 minutes.

          • Dilution: Slowly add 3.0 mL of 0.9% Sterile Saline while vortexing gently.

            • Caution: Adding saline too fast can cause precipitation.

          • Sterilization: Pass through a 0.22 µm PVDF syringe filter.

          • Stability: Use within 4 hours of preparation. Do not store overnight as spontaneous deconjugation may occur.

          Dosing Regimens & Experimental Design

          A. Pharmacokinetic (PK) Assessment

          L7G exhibits a complex PK profile due to enterohepatic recirculation (EHC).[1] The glucuronide is excreted via bile into the intestine, hydrolyzed by gut microbiota back to luteolin, reabsorbed, and re-glucuronidated.

          • Dose: 5 mg/kg (IV) or 10 mg/kg (PO).

          • Sampling: Serial tail vein bleeding.

          • Time Points:

            • Distribution Phase: 5, 15, 30 min.

            • Elimination/EHC Phase: 1, 2, 4, 6, 8, 12, 24 h .

            • Note: The 6-8h window is critical to capture the "second peak" caused by EHC.

          B. Therapeutic Efficacy (Neuro/Inflammation Models)

          Recent studies demonstrate efficacy at surprisingly low doses compared to luteolin aglycone.

          ParameterSpecificationRationale
          Dose Range 0.3 – 3.0 mg/kg L7G shows potent antidepressant-like effects at 3 mg/kg (PO) in sleep deprivation models.
          Frequency QD (Once Daily) Half-life (t1/2) is ~5-9 hours, supporting daily dosing.
          Duration 5 – 14 Days Sufficient for steady-state tissue accumulation (Brain/Hippocampus).
          Control Vehicle (70% PEG) High PEG load can have mild osmotic effects; vehicle control is mandatory.

          Visualized Workflows

          Diagram 1: The Enterohepatic Recirculation Loop

          This pathway explains the "double peak" phenomenon seen in L7G pharmacokinetics.

          G L7G_IV L7G Dose (IV/PO) Blood Systemic Circulation (Blood) L7G_IV->Blood Absorption Liver Liver (Metabolism) Blood->Liver Transport (OATs) Blood->Liver Re-glucuronidation Bile Bile Duct Liver->Bile Excretion (MRPs) Gut Intestine (Microbiota) Bile->Gut Transport Luteolin Luteolin (Aglycone) Gut->Luteolin Hydrolysis by Beta-glucuronidase Luteolin->Blood Re-absorption

          Caption: L7G Pharmacokinetics involving biliary excretion and intestinal hydrolysis (EHC Loop).

          Diagram 2: Experimental Workflow for Efficacy Study

          Standardized protocol for a 5-day stress/inflammation model.

          Workflow cluster_0 Day 0: Prep cluster_1 Days 1-5: Dosing cluster_2 Day 6: Analysis Step1 Stock Prep (70% PEG) Step2 Administer L7G (3 mg/kg PO) Step1->Step2 Daily Fresh Step3 Induce Stress/LPS (Model Specific) Step2->Step3 1h Prior Step3->Step2 Repeat 5 Days Step4 Behavioral Test (TST/FST) Step3->Step4 24h Post Last Dose Step5 Tissue Harvest (Hippocampus) Step4->Step5

          Caption: 5-Day sub-chronic dosing workflow for L7G in murine behavioral/inflammation models.

          Critical Troubleshooting (FAQ)

          • Q: Can I use Tween-80 instead of PEG?

            • A: Tween-80 is acceptable (up to 5%) but L7G is less stable in micellar surfactants than in PEG co-solvents. PEG is preferred for oral bioavailability.

          • Q: My PK curve shows a second peak at 8 hours. Is this contamination?

            • A: No.[2][3] This is the hallmark of enterohepatic recirculation (see Diagram 1). Do not truncate your sampling time; you must sample up to 24h to calculate AUC correctly.

          • Q: Is L7G a prodrug?

            • A: It is a "reversible" prodrug. While it can deconjugate to luteolin, L7G itself binds to specific targets (e.g., surface receptors or transporters) and has been shown to cross the Blood-Brain Barrier (BBB) via OAT3 transporters.

          References

          • Kwon, G., et al. (2023). "Luteolin-7-O-Glucuronide Improves Depression-like and Stress Coping Behaviors in Sleep Deprivation Stress Model by Activation of the BDNF Signaling."[4] Molecules. Link

            • Key Protocol Source: Establishes the 0.3–3 mg/kg PO dosing range and 70% PEG vehicle.
          • Shimoi, K., et al. (1998). "Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans." FEBS Letters. Link

            • Key Mechanism: Defines the rapid glucuronid
          • Li, R., et al. (2024). "Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation." International Journal of Molecular Sciences. Link

            • Key Protocol Source: Describes aerosol administration and anti-inflammatory p
          • Chen, Z., et al. (2012). "Pharmacokinetics of Luteolin and Metabolites in Rats." Natural Product Communications. Link

            • Key Data: Provides half-life (t1/2)

          Sources

          Application Note: Cell Viability Assessment of Luteolin-7-O-glucuronide (L7G)

          [1][2]

          Executive Summary & Scientific Rationale

          The In Vitro-In Vivo Disconnect: Luteolin is a potent flavonoid, but its aglycone form is rarely found in high concentrations in systemic circulation.[1] Upon ingestion, extensive Phase II metabolism converts Luteolin to Luteolin-7-O-glucuronide (L7G) .[1] Consequently, many in vitro studies utilizing Luteolin aglycone may not physiologically represent the active compound reaching target tissues.[1]

          The Challenge: Testing L7G presents unique physicochemical and biological challenges compared to the aglycone:

          • Enzymatic Instability: Serum (FBS) used in culture media contains

            
            -glucuronidase, which can hydrolyze L7G back to Luteolin, leading to artifactual potency data.[1]
            
          • Assay Interference: Flavonoids are intrinsic reducing agents.[1] They can chemically reduce tetrazolium salts (MTT) to formazan in the absence of cells, generating false-positive viability signals.[1]

          • Solubility: While more hydrophilic than Luteolin, L7G requires specific solvent handling to prevent precipitation in aqueous media.[1]

          This guide provides a validated workflow to assess L7G viability while mitigating these specific risks.

          Critical Pre-Assay Considerations

          Chemical Stability & The "Reversion" Artifact

          To ensure you are testing L7G and not its hydrolysis product (Luteolin), you must inhibit

          1
          • Inhibitor: D-Saccharic acid 1,4-lactone (Saccharolactone).[1][2][3]

          • Working Concentration: 1.0 – 5.0 mM in culture media.[1]

          • Control: A "Vehicle + Inhibitor" control is required to ensure Saccharolactone is not cytotoxic at the chosen concentration.[1]

          Assay Selection Matrix
          Assay TypeMechanismSuitability for L7GRisk Factor
          MTT Tetrazolium ReductionNOT RECOMMENDED High.[1] L7G chemically reduces MTT, causing false high OD.[1]
          CCK-8 (WST-8) Tetrazolium ReductionAcceptable (with controls) Moderate.[1] WST-8 is more stable, but cell-free controls are mandatory.[1]
          SRB Protein StainingRecommended Low.[1] Does not rely on redox potential; unaffected by flavonoid reduction.[1]
          CellTiter-Glo ATP QuantitationHighly Recommended Low.[1] L7G does not interfere with Luciferase reaction.[1]
          LDH Release Membrane IntegrityRecommended Low.[1] Good for distinguishing cytostasis from necrosis.[1]

          Experimental Workflow Diagrams

          Figure 1: L7G Assay Decision Tree & Interference Loop

          This diagram illustrates the mechanism of potential artifacts and the necessary checkpoints.

          L7G_WorkflowL7GLuteolin-7-O-glucuronide(L7G)MediaSerum-SupplementedMedia (FBS)L7G->MediaLuteolinLuteolin (Aglycone)(Artifact)L7G->LuteolinConverts toMTTMTT ReagentL7G->MTTDirect ContactValidValid PhysiologicalResponseL7G->ValidIf Inhibitor Present& Correct Assay UsedEnzymeBeta-Glucuronidase(Endogenous to FBS)Media->EnzymeContainsEnzyme->L7GHydrolyzesInhibitorAdd Saccharolactone(1-5 mM)Inhibitor->EnzymeBlocksReductionChemical Reduction(Non-Cellular)MTT->ReductionFalseSigFalse PositiveViability SignalReduction->FalseSig

          Caption: Pathological workflow showing how FBS enzymes convert L7G to Luteolin and how L7G chemically interferes with MTT. Green path indicates the corrective action (Inhibitor).

          Detailed Protocols

          Protocol A: Preparation of Stock & Working Solutions

          Reagents:

          • Luteolin-7-O-glucuronide (Purity >98%).[1][3]

          • Anhydrous DMSO (Freshly opened; L7G is hygroscopic).[1]

          • D-Saccharic acid 1,4-lactone monohydrate (Saccharolactone).[1][3]

          • Cell Culture Media (e.g., DMEM/RPMI).[1]

          Steps:

          • L7G Stock (50 mM): Dissolve L7G powder in anhydrous DMSO. Vortex vigorously.

            • Note: If precipitation occurs, sonicate at 37°C for 5 mins.[1]

            • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

          • Saccharolactone Stock (100 mM): Dissolve in sterile PBS or water. Filter sterilize (0.22 µm). Prepare fresh or store -20°C.

          • Working Medium Preparation:

            • Supplement culture media with Saccharolactone to a final concentration of 1 mM .

            • Critical: Adjust pH of media if necessary, as high concentrations of lactone can shift pH.[1][4]

          Protocol B: Optimized CCK-8 Viability Assay

          Preferred over MTT due to higher sensitivity and water solubility of the formazan product, reducing handling steps.

          1. Cell Seeding:

          • Seed cells (e.g., RAW 264.7, HepG2) at

            
             to 
            
            
            cells/well in 96-well plates.[1]
          • Incubate 24h for attachment.[1]

          2. Treatment Setup (The "Quad-Plate" Design): To ensure validity, set up the following groups:

          • Group A (Experimental): Cells + Media + Saccharolactone + L7G (Titration).[1]

          • Group B (Vehicle Control): Cells + Media + Saccharolactone + DMSO (matched %).[1]

          • Group C (Inhibitor Toxicity): Cells + Media + Saccharolactone (High dose) + DMSO.[1]

          • Group D (Cell-Free Interference): Media + Saccharolactone + L7G (No Cells).[1] Crucial for background subtraction.

          3. Incubation:

          • Treat cells for 24h – 48h at 37°C.[1]

          4. Development:

          • Add CCK-8 reagent (10 µL per 100 µL media).[1]

          • Incubate 1–4 hours.

          • Measure Absorbance at 450 nm .

          5. Data Calculation:

          1
          Protocol C: LDH Release Assay (Membrane Integrity)

          Use this to confirm if viability loss is due to necrosis.[1]

          • Supernatant Collection: After treatment (from Protocol B), transfer 50 µL of supernatant to a new clear 96-well plate.

          • Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+ + Tetrazolium/Lactate).

          • Incubation: Incubate 30 mins at Room Temp in the dark .

          • Stop: Add 50 µL Stop Solution (1M Acetic Acid or HCl).

          • Measurement: Read Absorbance at 490 nm .

          • Calculation:

            
            [1]
            
            • Low Control:[1] Untreated cells (Spontaneous release).[1]

            • High Control: Cells treated with Lysis Buffer (Max release).[1]

          Data Analysis & Interpretation

          Visualizing the Assay Workflow

          Protocol_Flowcluster_0Preparationcluster_1Treatmentcluster_2ReadoutStep1Dissolve L7Gin DMSO (50mM)Step2Add Saccharolactoneto Media (1mM)Step1->Step2Step3Seed Cells(96-well)Step2->Step3Step4Treat with L7G(+ Cell-Free Control)Step3->Step4Step5Add CCK-8(WST-8)Step4->Step5Step6Subtract Cell-FreeBlank ODStep5->Step6

          Caption: Step-by-step execution flow emphasizing the addition of Saccharolactone and the subtraction of cell-free blanks.

          Troubleshooting Guide
          ObservationRoot CauseSolution
          High OD in Cell-Free Wells Chemical reduction of WST-8 by L7G.Switch to CellTiter-Glo (ATP) or SRB Assay .[1]
          Precipitation in Wells L7G insolubility in aqueous media.[1]Limit final concentration to <100 µM; Ensure DMSO < 0.5%.
          Unexpected High Toxicity Hydrolysis to Luteolin (Aglycone).[1]Increase Saccharolactone conc. to 2-5 mM; Check FBS batch.
          No Toxicity at High Dose Poor cellular uptake of Glucuronide.[1]L7G is polar; uptake depends on OAT/OATP transporters.[1] This may be the true physiological result.[1]

          References

          • Shimoi, K., et al. (2000).[1] Metabolic conversion of luteolin to luteolin-7-O-glucuronide in mice and their antioxidant activity.[1]J Agric Food Chem. Link[1]

          • Shoji, A., et al. (2014).[1] Interference of antioxidant flavonoids with the MTT assay.Biol Pharm Bull. (Demonstrates the chemical reduction of tetrazolium by flavonoids).[1]

          • Sigma-Aldrich.

            
            -glucuronidase). Link[1]
            
          • Cayman Chemical. Luteolin-7-O-glucuronide Product Insert & Solubility Data.Link

          • Lu, Q.Y., et al. (2014).[1] Overestimation of flavonoid aglycones as a result of the ex vivo deconjugation of glucuronides by the tissue

            
            -glucuronidase.[1]J Pharm Biomed Anal.  (Establishes the need for Saccharolactone).[1] Link
            

          Application Notes & Protocols: Preparation of Luteolin-7-o-glucuronide Microemulsions for Enhanced Oral Delivery

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction

          Luteolin-7-o-glucuronide, a major flavonoid glycoside, has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-arthritic activities.[1] However, its clinical utility is often hampered by poor aqueous solubility and low oral bioavailability.[2][3] Microemulsions have emerged as a promising strategy to overcome these challenges for poorly water-soluble drugs.[4][5] These thermodynamically stable, transparent, and isotropic systems, typically composed of an oil phase, a surfactant, a co-surfactant, and an aqueous phase, can enhance the solubilization and intestinal absorption of lipophilic compounds.[4][6][7][8] This document provides a comprehensive guide for the rational design, preparation, and characterization of Luteolin-7-o-glucuronide-loaded microemulsions to improve its oral delivery.

          Pre-formulation Studies: Foundational Knowledge for Success

          A thorough understanding of the physicochemical properties of Luteolin-7-o-glucuronide and the excipients is paramount for the successful development of a stable and effective microemulsion.

          1.1. Physicochemical Properties of Luteolin-7-o-glucuronide

          Luteolin-7-o-glucuronide is a yellow crystalline powder. It is soluble in organic solvents like methanol, ethanol, and DMSO, but exhibits poor solubility in water.[1] This limited aqueous solubility is a primary driver for exploring microemulsion-based formulations.

          1.2. Excipient Selection: The Building Blocks of the Microemulsion

          The selection of appropriate oil, surfactant, and co-surfactant is critical and should be based on the solubility of the drug in these components.[9]

          • Oil Phase: The oil phase serves to solubilize the lipophilic drug. Common choices include medium-chain triglycerides (e.g., Capmul MCM), oleic acid, and isopropyl myristate.[7][9][10]

          • Surfactant: The surfactant reduces the interfacial tension between the oil and water phases, facilitating the formation of fine droplets. Non-ionic surfactants such as Tween 80 and Cremophor EL are widely used due to their low toxicity.[7][10]

          • Co-surfactant: A co-surfactant, often a short-chain alcohol or glycol like Transcutol P or PEG 400, further reduces interfacial tension and increases the fluidity of the interfacial film, thereby enhancing the stability of the microemulsion.[7][10]

          Protocol 1: Solubility Studies

          This protocol outlines the steps to determine the solubility of Luteolin-7-o-glucuronide in various oils, surfactants, and co-surfactants.

          • Add an excess amount of Luteolin-7-o-glucuronide to 2 mL of each selected vehicle (oils, surfactants, and co-surfactants) in separate sealed vials.

          • Place the vials in a shaking water bath at a constant temperature (e.g., 25 °C or 37 °C) for 48 hours to reach equilibrium.[11]

          • After 48 hours, centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes to separate the undissolved drug.[11]

          • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

          • Quantify the concentration of Luteolin-7-o-glucuronide in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][13][14]

          Formulation Development: Constructing the Microemulsion

          The cornerstone of microemulsion formulation is the construction of pseudo-ternary phase diagrams. These diagrams map the regions of microemulsion existence as a function of the composition of the oil, surfactant/co-surfactant mixture (Smix), and water.[15][16][17]

          Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

          This protocol details the water titration method for constructing phase diagrams.

          • Prepare different weight ratios of the selected surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 3:1, and 4:1.[15]

          • For each Smix ratio, prepare a series of mixtures with the selected oil phase at various weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).[18]

          • Titrate each oil/Smix mixture with water dropwise, under constant gentle magnetic stirring.[7][8]

          • Observe the mixture for transparency. The point at which the mixture becomes clear and transparent indicates the formation of a microemulsion.

          • Record the mass of each component (oil, Smix, and water) at the point of microemulsion formation.

          • Plot the data on a triangular coordinate system to construct the pseudo-ternary phase diagram. The area within the plotted points represents the microemulsion region.[19]

          Diagram 1: Pseudo-Ternary Phase Diagram Construction Workflow

          G cluster_0 Preparation of Smix cluster_1 Preparation of Oil/Smix Mixtures cluster_2 Water Titration cluster_3 Data Analysis & Plotting Smix1 Select Surfactant & Co-surfactant Smix2 Prepare Different Ratios (e.g., 1:1, 2:1) Smix1->Smix2 OilMix2 Mix Oil & Smix at Various Ratios Smix2->OilMix2 OilMix1 Select Oil Phase OilMix1->OilMix2 Titrate1 Add Water Dropwise OilMix2->Titrate1 Titrate2 Observe for Transparency Titrate1->Titrate2 Plot1 Record Component Masses Titrate2->Plot1 Plot2 Plot on Ternary Diagram Plot1->Plot2 Plot3 Identify Microemulsion Region Plot2->Plot3

          Caption: Workflow for constructing a pseudo-ternary phase diagram.

          2.1. Preparation of Luteolin-7-o-glucuronide Loaded Microemulsions

          Once the microemulsion region is identified, formulations with varying compositions can be prepared to incorporate Luteolin-7-o-glucuronide.

          Protocol 3: Preparation of Drug-Loaded Microemulsions

          • Select a formulation from within the stable microemulsion region of the phase diagram.

          • Accurately weigh the required amounts of oil, surfactant, and co-surfactant.

          • Dissolve the predetermined amount of Luteolin-7-o-glucuronide in the oil phase with gentle heating and stirring if necessary.

          • Add the surfactant and co-surfactant to the oil phase and mix until a homogenous mixture is formed.

          • Slowly add the required amount of water to the mixture with continuous stirring until a clear and transparent microemulsion is formed.[15]

          Characterization of Microemulsions: Ensuring Quality and Performance

          Thorough characterization is essential to ensure the quality, stability, and potential in vivo performance of the formulated microemulsions.

          Table 1: Key Characterization Parameters for Microemulsions

          ParameterTechniquePurpose
          Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the size of the dispersed droplets and the uniformity of the size distribution.[15]
          Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the droplets, which is an indicator of the stability of the microemulsion.[20][21]
          pH pH meterEnsures the formulation is within a physiologically acceptable range.
          Viscosity ViscometerCharacterizes the flow properties of the microemulsion.
          Electrical Conductivity ConductometerHelps to determine the type of microemulsion (o/w, w/o, or bicontinuous).[22]
          Drug Content and Encapsulation Efficiency HPLCQuantifies the amount of drug loaded into the microemulsion and the percentage of drug successfully encapsulated.

          Protocol 4: Droplet Size, PDI, and Zeta Potential Measurement

          • Dilute a small aliquot of the microemulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

          • Analyze the diluted sample using a Zetasizer or a similar instrument to determine the mean droplet size, PDI, and zeta potential.[15] Generally, a PDI value below 0.3 indicates a homogenous population of droplets.[23] A zeta potential value greater than ±30 mV suggests good physical stability.[21]

          Protocol 5: Drug Content and Encapsulation Efficiency

          • Drug Content: Accurately weigh a known amount of the microemulsion and dissolve it in a suitable solvent (e.g., methanol) to break the microemulsion structure. Analyze the resulting solution by HPLC to determine the total amount of Luteolin-7-o-glucuronide.

          • Encapsulation Efficiency (EE%):

            • Separate the free, unencapsulated drug from the microemulsion. This can be achieved by techniques like ultrafiltration or centrifugation.

            • Quantify the amount of free drug in the aqueous phase using HPLC.

            • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

          Diagram 2: Microemulsion Characterization Workflow

          G cluster_0 Physical Characterization cluster_1 Chemical Characterization ME Luteolin-7-o-glucuronide Microemulsion Size Droplet Size & PDI (DLS) ME->Size Zeta Zeta Potential (ELS) ME->Zeta pH pH Measurement ME->pH Viscosity Viscosity ME->Viscosity Conductivity Electrical Conductivity ME->Conductivity DrugContent Drug Content (HPLC) ME->DrugContent EE Encapsulation Efficiency (HPLC) ME->EE

          Caption: Workflow for the characterization of microemulsions.

          In Vitro Drug Release Studies: Predicting In Vivo Performance

          In vitro drug release studies are crucial for evaluating the release profile of Luteolin-7-o-glucuronide from the microemulsion and can provide insights into its potential bioavailability.[24][25]

          Protocol 6: In Vitro Drug Release using Dialysis Bag Method

          • Soak a dialysis membrane (with an appropriate molecular weight cut-off) in the release medium for a specified time before use.[26]

          • Accurately measure a known volume of the Luteolin-7-o-glucuronide microemulsion and place it inside the dialysis bag.

          • Seal the dialysis bag and immerse it in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions).

          • Maintain the temperature of the release medium at 37 ± 0.5 °C and stir at a constant speed.

          • At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

          • Analyze the withdrawn samples for Luteolin-7-o-glucuronide concentration using a validated HPLC method.

          • Plot the cumulative percentage of drug released against time.

          Stability Studies

          Stability testing is essential to ensure that the microemulsion maintains its physicochemical properties over time.

          Protocol 7: Accelerated Stability Studies

          • Store the prepared microemulsion formulations in sealed containers at different temperature and humidity conditions (e.g., 40 °C / 75% RH) for a period of three to six months.

          • At specified time points, withdraw samples and evaluate them for changes in appearance, pH, droplet size, PDI, zeta potential, and drug content.

          Troubleshooting

          Table 2: Common Issues and Solutions in Microemulsion Formulation

          IssuePossible CauseSuggested Solution
          Phase Separation or Turbidity Incorrect ratio of components; Incompatible excipients; Temperature fluctuations.Re-evaluate the pseudo-ternary phase diagram.[6] Screen different oils, surfactants, and co-surfactants. Control the temperature during preparation and storage.[6]
          Large Droplet Size or High PDI Insufficient surfactant/co-surfactant concentration; Inappropriate Smix ratio.Increase the concentration of the Smix. Optimize the Smix ratio based on the phase diagram.[15]
          Low Drug Loading or Encapsulation Efficiency Poor solubility of the drug in the oil phase; Drug precipitation.Select an oil with higher solubilizing capacity for the drug. Increase the oil phase concentration within the stable microemulsion region.
          Instability (Creaming or Cracking) Insufficient electrostatic or steric repulsion; Ostwald ripening.Optimize the zeta potential by selecting appropriate surfactants. Use a combination of surfactants to provide better steric stabilization.

          Conclusion

          This application note provides a comprehensive and systematic approach to the preparation and characterization of Luteolin-7-o-glucuronide microemulsions. By following these detailed protocols, researchers and drug development professionals can formulate stable and efficient microemulsion systems with the potential to significantly enhance the oral bioavailability of this promising therapeutic agent. The principles and methodologies described herein can also be adapted for the formulation of other poorly water-soluble flavonoid glycosides.

          References

          • Cosmetics & Toiletries. (2013, October 24). Troubleshooting Microemulsion Systems. [Link]

          • Calpena, A. C., et al. (2013). Study of In Vitro Drug Release and Percutaneous Absorption of Fluconazole from Topical Dosage Forms. PMC. [Link]

          • MDPI. (2024, June 18). Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena. [Link]

          • Journal of Advanced Pharmacy Education and Research. (n.d.). Microemulsion Drug Delivery System: For Oral Bioavailability Enhancement of Glipizide. [Link]

          • Mandal, S., et al. (2010). Development of Microemulsion Formulation for the Solubility Enhancement of Flunarizine. Scholars Research Library. [Link]

          • MDPI. (2025, November 17). Determination of Luteolin-7-O-diglucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect. [Link]

          • International Journal of Pharmaceutical Sciences Review and Research. (2021, September 22). Preparation and Evaluation of a Novel Oral Microemulsion Drug Delivery System for Enhancing the Bioavailability of Diltiazem. [Link]

          • Shimoi, K., et al. (1998). Intestinal absorption of luteolin and luteolin 7-O-L-glucoside in rats and humans. CORE. [Link]

          • Gibaud, S. (2012). Microemulsions for oral administration and their therapeutic applications. ResearchGate. [Link]

          • China Papers. (2010, January 1). HPLC determination of luteolin-7-O-β-D-glucuronide in herbs of Ixeris sonchifolia. [Link]

          • PubMed. (2013, January 15). UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection. [Link]

          • ResearchGate. (n.d.). In vitro drug release profile of microemulsions. [Link]

          • Gui, S. Y., et al. (2008). Preparation and evaluation of a microemulsion for oral delivery of berberine. Ingenta Connect. [Link]

          • ScienceScholar. (2022, May 27). Microemulsion: A futuristic drug delivery approach. [Link]

          • Moghimipour, E., et al. (2012). Design and Characterization of Microemulsion Systems for Naproxen. PMC - NIH. [Link]

          • Berkman, M. S., & Güleç, K. (2021). Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions. Index of Academic Documents. [Link]

          • MDPI. (2024, December 13). Monophosphate Derivatives of Luteolin and Apigenin as Efficient Precursors with Improved Oral Bioavailability in Rats. [Link]

          • Brieflands. (2013, October 30). Formulation and In-vitro Evaluation of Tretinoin Microemulsion as a Potential Carrier for Dermal Drug Delivery. [Link]

          • MDPI. (2021, January 13). Topical Biocompatible Fluconazole-Loaded Microemulsions Based on Essential Oils and Sucrose Esters: Formulation Design Based on Pseudo-Ternary Phase Diagrams and Physicochemical Characterization. [Link]

          • Taylor & Francis. (n.d.). Ternary phase diagram – Knowledge and References. [Link]

          • Berkman, M. S., & Güleç, K. (2020). Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions. DergiPark. [Link]

          • Frontiers. (2021, November 18). Development of Licorice Flavonoids Loaded Microemulsion for Transdermal Delivery Using CCD-Optimal Experimental Approach: Formulation Development and Characterization. [Link]

          • ResearchGate. (n.d.). Emulsion characterization: Particle size (A) and zeta potential (B) of.... [Link]

          • ResearchGate. (2022, July 6). (PDF) Improving water dispersibility and bioavailability of luteolin using microemulsion system. [Link]

          • Adamov, V. P. (n.d.). Identification of luteolin-7-glucoside metabolites after oral administration and development of a method for their quantitative analysis. Adamov. [Link]

          • ACS Publications. (2015, January 27). Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats | Journal of Agricultural and Food Chemistry. [Link]

          • ResearchGate. (n.d.). Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects | Request PDF. [Link]

          • DergiPark. (n.d.). Biomedical application of microemulsion delivery systems: A review. [Link]

          • Drug Development and Delivery. (2014, June 4). Prolonged-Release Injectable Microemulsions: Opportunities for Pain Treatment. [Link]

          • International Journal of Pharmaceutical & Biological Archive. (2019, August 9). Characterization of Self-Microemulsifying Dosage Form: Special Emphasis on Zeta Potential Measurement. [Link]

          • PubChem - NIH. (n.d.). Luteolin-7-O-glucuronide | C21H18O12 | CID 13607752. [Link]

          • Google Patents. (n.d.).
          • ResearchGate. (2025, August 5). Solubility behavior of luteolin-7-O-β-D-glucoside in molecular aggregates. [Link]

          • MDPI. (2024, December 21). Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation. [Link]

          • OnePetro. (2013, June 5). Optimization of Microemulsion Formulations with Linker Molecules | SPE European Formation Damage Conference and Exhibition. [Link]

          • Late Laxmibai Phadtare College of Pharmacy. (n.d.). REVIEW ON EMULSION AND MICROEMULSION IN TOPICAL DELIVERY SYSTEM. [Link]

          • ScienceScholar. (2022, April 9). Formulation and evaluation of microemulsion containing griseofulvin. [Link]

          • International Journal of Pharmaceutical Sciences. (n.d.). Formulation and Evaluation of Microemulsion. [Link]

          • Google Patents. (n.d.). CN111789815A - Flavonoid polyphenol drug self-emulsifying composition, its preparation method, pharmaceutical composition and use.
          • Google Patents. (n.d.). US11135177B2 - Methods of making and using compositions comprising flavonoids.
          • International Journal of Pharmaceutical Sciences. (n.d.). Formulation And Evaluation of Topical Microemulsion of Smilax China. [Link]

          Sources

          Solid-phase extraction (SPE) of Luteolin-7-o-glucuronide from serum

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: High-Performance Solid-Phase Extraction (SPE) of Luteolin-7-O-Glucuronide from Serum

          Executive Summary

          Luteolin-7-O-glucuronide (L7G) is the primary circulating metabolite of the flavonoid Luteolin. Unlike its aglycone parent, L7G is highly polar and acidic due to the glucuronic acid moiety. This physicochemical shift renders traditional Liquid-Liquid Extraction (LLE) inefficient, often resulting in poor recovery (<50%) and significant matrix suppression during LC-MS/MS analysis.

          This guide details a Solid-Phase Extraction (SPE) protocol using a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent.[1][2] This method is engineered to overcome the "polarity trap" of glucuronide metabolites, ensuring recoveries >85% while effectively removing serum proteins and phospholipids that cause ion suppression.

          Physicochemical Logic & Cartridge Selection

          To design a robust extraction, we must understand the analyte's behavior in the matrix.

          • Analyte: Luteolin-7-O-glucuronide (C21H18O12).

          • Key Functional Groups: Phenolic hydroxyls (aglycone) + Carboxylic acid (glucuronic acid).

          • pKa: ~3.5 (carboxylic acid).

          • Challenge: At physiological pH (7.4), L7G is ionized (deprotonated), making it too water-soluble to retain well on standard C18 silica cartridges.

          The Solution: Polymeric HLB Sorbent We utilize a copolymer sorbent (e.g., Waters Oasis HLB or Phenomenex Strata-X) composed of divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic).[1]

          • Mechanism: The lipophilic backbone retains the flavonoid core, while the hydrophilic "hooks" interact with the glucuronide sugar, preventing breakthrough during loading.

          • Critical Control Point: Acidification of the serum is mandatory to suppress the ionization of the carboxylic acid (pH < pKa), driving the molecule into its neutral state for maximum hydrophobic retention.

          Reagents & Materials

          • SPE Cartridge: Polymeric HLB, 30 mg / 1 cc (Recommended for serum volumes < 500 µL to minimize elution volume).

          • Internal Standard (IS): Luteolin-d3 or Daidzein (1 µg/mL in Methanol).

          • Loading Buffer: 2% Formic Acid (FA) in HPLC-grade water.

          • Wash Solvent: 5% Methanol in 0.1% Formic Acid.

          • Elution Solvent: 100% Methanol (LC-MS grade).

          • Reconstitution Solvent: 20% Acetonitrile / 80% Water (0.1% FA).

          Step-by-Step Extraction Protocol

          Phase A: Sample Pre-treatment (The "Crash & Acidify" Step)

          Rationale: Serum proteins bind L7G. We must disrupt this binding without hydrolyzing the glucuronide.

          • Thaw serum samples on ice (4°C) to prevent enzymatic hydrolysis.

          • Aliquot 200 µL of serum into a 1.5 mL microcentrifuge tube.

          • Add 10 µL of Internal Standard . Vortex briefly.

          • Add 200 µL of Loading Buffer (2% Formic Acid).

            • Note: This lowers the sample pH to ~2.5, ensuring L7G is protonated.

          • Vortex for 30 seconds.

          • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet particulates. Collect the supernatant.

          Phase B: Solid-Phase Extraction (SPE)

          Rationale: Isolate L7G from the salt/protein matrix.

          • Conditioning:

            • Add 1 mL Methanol . Draw through by gravity or low vacuum (1-2 psi).

            • Add 1 mL Water . Do not let the cartridge dry out.

          • Loading:

            • Load the pre-treated supernatant (~400 µL) onto the cartridge.

            • Flow rate: Slow dropwise (~1 mL/min).

            • Checkpoint: If flow is too fast, L7G may break through due to slow mass transfer kinetics of large glucuronides.

          • Washing (Critical Step):

            • Add 1 mL 5% Methanol in 0.1% Formic Acid .

            • Scientific Integrity: Why 5% MeOH? Pure water may not remove hydrophobic proteins. 5% MeOH removes these interferences without eluting the polar L7G. The acid keeps the analyte protonated.

            • Dry the cartridge under high vacuum (10 psi) for 2 minutes to remove residual water.

          • Elution:

            • Add 500 µL 100% Methanol .

            • Soak for 30 seconds (stop flow) to allow solvent penetration into the polymer pores.

            • Elute by gravity or low vacuum.

            • Repeat with a second 500 µL aliquot of Methanol. Combine eluates.

          Phase C: Post-Extraction
          • Evaporation: Evaporate combined eluates to dryness under a stream of Nitrogen at 35°C.

            • Caution: Do not exceed 40°C; glucuronides are thermally labile.

          • Reconstitution: Dissolve residue in 100 µL of Reconstitution Solvent. Vortex for 1 min.

          • Filtration: If necessary, filter through a 0.22 µm PTFE membrane before LC-MS injection.

          Visualized Workflows

          Figure 1: Extraction Workflow Logic

          SPE_Workflow Serum Serum Sample (200 µL) Acidify Acidification (Add 2% Formic Acid) pH < 3.0 Serum->Acidify Disrupt Protein Binding Load Load Sample (Slow Flow) Acidify->Load Supernatant Condition Condition HLB Cartridge (MeOH -> Water) Condition->Load Wash Wash Step (5% MeOH + 0.1% FA) Removes Salts/Proteins Load->Wash Retain Analyte Elute Elution (100% MeOH) Releases L7G Wash->Elute Remove Interferences Evap Evaporation & Reconstitution (N2 at 35°C) Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

          Caption: Step-by-step SPE workflow emphasizing the acidification step to ensure analyte retention on the HLB polymer.

          Figure 2: Troubleshooting Decision Tree

          Troubleshooting Start Low Recovery? Check_pH Is Load pH < 3? Start->Check_pH Check_Wash Is Wash > 10% Organic? Check_pH->Check_Wash Yes Action_Acid Add more Formic Acid to Loading Buffer Check_pH->Action_Acid No Check_Dry Evap Temp > 40°C? Check_Wash->Check_Dry No Action_Solvent Reduce Wash Solvent Strength to 5% Check_Wash->Action_Solvent Yes Action_Temp Lower N2 Temp Check for Hydrolysis Check_Dry->Action_Temp Yes

          Caption: Diagnostic logic for resolving common recovery issues during Luteolin-7-O-glucuronide extraction.

          Validation & Quality Control

          To validate this method in your lab, perform the following calculations.

          Table 1: Performance Criteria

          ParameterAcceptance CriteriaCalculation Method
          Recovery (RE) > 85%(Peak Area pre-extraction spike) / (Peak Area post-extraction spike) × 100
          Matrix Effect (ME) 85-115%(Peak Area post-extraction spike) / (Peak Area in pure solvent) × 100
          Process Efficiency > 80%(RE × ME) / 100
          Stability < 15% deviationAnalyze QC samples after 4h at Room Temp vs. Fresh

          Self-Validating Check: If your Matrix Effect is < 80% (Ion Suppression), your wash step is insufficient. Increase the wash volume or switch to a Mixed-Mode Anion Exchange (MAX) cartridge to perform a stronger alkaline wash (removing neutral lipids) before eluting the acidic L7G.

          References

          • Chen, X., et al. (2018). "An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma.

          • Waters Corporation.

          • Li, P., et al. (2016).

          • Tang, Y., et al. (2013). "UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma.

          Sources

          Application Notes and Protocols for Luteolin-7-o-glucuronide Aerosol Inhalation Delivery

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Therapeutic Potential of Inhaled Luteolin-7-o-glucuronide

          Luteolin-7-o-glucuronide (L7Gn) is a prominent flavonoid glycoside found in a variety of medicinal plants, including Ixeris sonchifolia and Artemisia rupestris L.[1][2][3]. This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and enzyme inhibitory properties[4][5]. Of particular interest is its potential application in the treatment of respiratory diseases characterized by inflammation and oxidative stress.

          Recent research has highlighted the advantages of direct-to-lung delivery via aerosol inhalation for respiratory agents, as it offers rapid onset of action and targeted drug delivery to the site of disease, minimizing systemic side effects.[1][6]. Studies have demonstrated that inhaled L7Gn can significantly reduce pulmonary injury by inhibiting inflammatory infiltration and improving lung function[1][6]. This makes L7Gn a promising candidate for the development of novel inhalation therapies for conditions such as acute lung injury (ALI) and pulmonary fibrosis[1][2][7].

          These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, delivery, and evaluation of aerosolized Luteolin-7-o-glucuronide. The protocols outlined below are designed to ensure scientific integrity and provide a framework for the preclinical development of L7Gn-based inhalation therapies.

          Physicochemical Properties of Luteolin-7-o-glucuronide

          A thorough understanding of the physicochemical properties of L7Gn is critical for the development of a stable and effective aerosol formulation.

          PropertyValueSource
          Molecular Formula C21H18O12[5][8]
          Molecular Weight 462.4 g/mol [5][8]
          Appearance Yellow crystalline powder[9]
          Solubility - Insoluble in Water- Slightly soluble in DMSO and Methanol- Soluble in Ethanol (10 mg/mL)[5][10]
          Stability Stable for at least 4 years when stored at -20°C. In solution, stable for at least 22 hours.[5][11]

          Scientific Rationale for Aerosol Delivery

          The primary rationale for delivering L7Gn via aerosol inhalation is to achieve high local concentrations in the lungs while minimizing systemic exposure. This is particularly advantageous for treating respiratory diseases where the lungs are the primary target organ.

          Mechanism of Action: Targeting Inflammatory Pathways in the Lung

          Luteolin-7-o-glucuronide exerts its anti-inflammatory effects through multiple mechanisms. A key target is the NLRP3 inflammasome , a multiprotein complex that plays a crucial role in the innate immune response and is implicated in the pathogenesis of various inflammatory lung diseases[1][6].

          Upon activation by pathogens or cellular stress, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, such as IL-1β and IL-18[1][6]. L7Gn has been shown to inhibit the activation of the NLRP3 inflammasome, thereby downregulating the expression of its critical components, including NLRP3, ASC, and caspase-1[1][6]. This leads to a reduction in the release of IL-1β and IL-18, mitigating the inflammatory cascade in the lungs[1][6].

          Furthermore, L7Gn has been found to target the TGF-β1 signaling pathway , which is a key driver of fibrosis in the lungs[2][7]. By inhibiting this pathway, L7Gn can suppress fibroblast activation and the transition of fibroblasts to myofibroblasts, leading to reduced collagen deposition and attenuation of pulmonary fibrosis[2][7].

          Luteolin-7-o-glucuronide Mechanism of Action L7Gn Luteolin-7-o-glucuronide (Aerosol) NLRP3 NLRP3 Inflammasome Activation L7Gn->NLRP3 Inhibits TGFB1 TGF-β1 Signaling L7Gn->TGFB1 Inhibits Inflammation Lung Inflammation (IL-1β, IL-18) NLRP3->Inflammation Promotes Fibrosis Pulmonary Fibrosis (Collagen Deposition) TGFB1->Fibrosis Promotes LungInjury Reduced Lung Injury & Improved Function Inflammation->LungInjury Fibrosis->LungInjury Aerosol Characterization Workflow Formulation L7Gn Inhalation Solution Nebulizer Aerosol Generation (Nebulizer) Formulation->Nebulizer ParticleSizing Particle Size Analysis (Laser Diffraction) Nebulizer->ParticleSizing MMAD_GSD MMAD & GSD Determination (Cascade Impactor) Nebulizer->MMAD_GSD OutputRate Aerosol Output Rate (Gravimetric) Nebulizer->OutputRate DataAnalysis Data Analysis & Reporting ParticleSizing->DataAnalysis DrugDeposition Drug Deposition (HPLC Analysis) MMAD_GSD->DrugDeposition MMAD_GSD->DataAnalysis OutputRate->DataAnalysis DrugDeposition->DataAnalysis

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Enhancing the Oral Bioavailability of Luteolin-7-O-Glucuronide

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of luteolin and its metabolites. Luteolin-7-o-glucuronide, a major metabolite of dietary luteolin, often exhibits promising bioactivity in vitro. However, translating these findings into in vivo efficacy is frequently hampered by poor oral bioavailability. This document provides a comprehensive technical resource, structured in a question-and-answer format, to address common experimental challenges and outline strategies to overcome them.

          Section 1: Foundational Understanding & FAQs

          This section addresses the fundamental challenges associated with the oral delivery of luteolin-7-o-glucuronide and its parent compound, luteolin.

          Question 1: Why is the oral bioavailability of luteolin and its glucuronides so low?

          Answer: The poor oral bioavailability of luteolin, and by extension its glucuronide metabolites, is a multifactorial issue primarily rooted in its physicochemical properties and extensive first-pass metabolism.[1][2][3]

          • Low Aqueous Solubility: Luteolin itself is a lipophilic molecule with poor water solubility, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.[2][3]

          • Extensive First-Pass Metabolism: This is the most significant barrier. After absorption into intestinal epithelial cells (enterocytes), luteolin is rapidly metabolized by Phase II enzymes, primarily UDP-glucuronosyltransferases (UGTs).[4] This process, known as glucuronidation, attaches a bulky, water-soluble glucuronic acid moiety to the luteolin molecule. This conjugation occurs in both the intestine and the liver.[4][5][6]

          • Efflux Transporter Activity: The resulting glucuronide conjugates, including luteolin-7-o-glucuronide, are often substrates for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-associated Proteins (MRPs).[4][7][8][9] These transporters actively pump the metabolites back into the intestinal lumen, preventing their entry into systemic circulation.[4][10]

          The combination of poor dissolution, rapid conjugation, and active efflux means that only a small fraction of orally administered luteolin or its glycosides reaches the bloodstream in an active form.[1]

          Question 2: What is the role of gut microbiota in the metabolism of luteolin-7-o-glucuronide?

          Answer: The gut microbiota plays a crucial, dual role. When luteolin is consumed in its glycoside form (e.g., luteolin-7-O-glucoside from plants), intestinal microbes like Lactobacilli and Bifidobacteria produce β-glucosidase enzymes that hydrolyze the glycoside into the absorbable aglycone (free luteolin).[11]

          Conversely, for glucuronide metabolites that are excreted into the bile and re-enter the intestine (a process called enterohepatic recirculation), microbial β-glucuronidases can cleave the glucuronic acid off, liberating the luteolin aglycone for potential reabsorption.[12] This interplay between host metabolism and microbial activity significantly influences the overall pharmacokinetic profile of luteolin.

          Question 3: Which specific enzymes are responsible for the glucuronidation of luteolin?

          Answer: Research has identified several key UDP-glucuronosyltransferase (UGT) isoforms responsible for luteolin's metabolism. The primary sites of glucuronidation are the hydroxyl groups at the 7, 3', and 4' positions.[5][6]

          • In the Intestine: UGT1A1 and UGT1A8 are major contributors to luteolin glucuronidation.[5]

          • In the Liver: UGT1A9 plays a predominant role.[5]

          Understanding which isoforms are involved is critical for developing targeted strategies, such as using specific inhibitors to reduce first-pass metabolism.[5]

          Section 2: Experimental Design & Troubleshooting

          This section provides practical guidance for designing and troubleshooting common in vitro and in vivo experiments for assessing and improving bioavailability.

          In Vitro Permeability Assays: The Caco-2 Model

          Question 4: We are seeing very low apparent permeability (Papp) and poor recovery for luteolin in our Caco-2 cell monolayer assay. What's going wrong?

          Answer: This is a common and often multifaceted issue when working with lipophilic compounds like flavonoids in the Caco-2 model. Low Papp values can be due to true low permeability, but when combined with low mass balance recovery (<80%), other factors are likely at play.

          Troubleshooting Guide: Low Recovery & Permeability in Caco-2 Assays

          Potential CauseExplanation & Troubleshooting Steps
          Non-Specific Binding (NSB) Causality: Highly lipophilic compounds readily adsorb to plastic surfaces (e.g., transwell plates, pipette tips).[13][14][15] This is often the primary reason for low recovery. Solution: 1. Use low-binding polypropylene plates and tips.[16] 2. Pre-condition plates by incubating them with a solution of the compound to saturate binding sites before starting the experiment. 3. Consider adding a low concentration of bovine serum albumin (BSA) to the basolateral (receiver) chamber to act as a "sink" and reduce binding.[11]
          Poor Aqueous Solubility Causality: If the compound precipitates in the aqueous assay buffer (e.g., HBSS), it is not available for transport, leading to artificially low Papp values. Solution: 1. Visually inspect the donor well for precipitation. 2. Measure the compound's solubility in the assay buffer beforehand. 3. Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid compromising monolayer integrity.
          Cellular Metabolism Causality: Caco-2 cells express metabolic enzymes, including UGTs.[16] The parent compound may be rapidly converted to metabolites within the cells, leading to its disappearance from the assay. Solution: 1. At the end of the experiment, lyse the cells and analyze the lysate using LC-MS/MS to quantify both the parent compound and potential glucuronide metabolites. 2. This can confirm if metabolism is a significant contributor to low recovery.
          Active Efflux Causality: Luteolin and its metabolites can be substrates for efflux transporters like P-gp, which pump the compound back into the apical (donor) chamber.[7][8] This results in a low A-to-B (apical to basolateral) Papp value. Solution: 1. Perform a bi-directional transport study (A-to-B and B-to-A). 2. Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). 3. An ER > 2 strongly suggests the involvement of active efflux.[16]
          Compromised Monolayer Integrity Causality: If the tight junctions between cells are not fully formed or are compromised by the test compound or vehicle, the measured permeability will be inaccurate. Solution: 1. Routinely measure Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised monolayer.[16] 2. Concurrently run a paracellular marker (e.g., Lucifer yellow) to assess monolayer integrity.
          Workflow Diagram: Troubleshooting Caco-2 Assays

          G start Start: Low Papp & Low Recovery in Caco-2 check_nsb Investigate Non-Specific Binding (NSB) start->check_nsb check_sol Assess Aqueous Solubility start->check_sol check_met Analyze Cellular Metabolism start->check_met check_efflux Determine Efflux Ratio start->check_efflux sol_nsb Use Low-Binding Plates Add BSA to Receiver check_nsb->sol_nsb High Lipophilicity sol_sol Check for Precipitation Optimize Co-Solvent (<1%) check_sol->sol_sol Compound Precipitates sol_met Lyse Cells & Analyze for Metabolites check_met->sol_met Parent Compound Disappears sol_efflux Run Bi-Directional Assay Calculate ER = Papp(B-A)/Papp(A-B) check_efflux->sol_efflux er_high ER > 2? sol_efflux->er_high er_conclusion Active Efflux is a Major Barrier er_high->er_conclusion Yes er_low Passive Diffusion Likely Dominant er_high->er_low No

          Caption: Troubleshooting workflow for low permeability and recovery in Caco-2 assays.

          Section 3: Strategies for Bioavailability Enhancement

          This section details practical strategies to improve the systemic exposure of luteolin-7-o-glucuronide, complete with comparative data and experimental protocols.

          Question 5: What are the most effective formulation strategies to improve the oral bioavailability of luteolin?

          Answer: Several advanced formulation strategies have proven effective. The primary goals are to increase solubility, protect the compound from premature metabolism, and facilitate its transport across the intestinal epithelium. Key approaches include nanoformulations and the co-administration of inhibitors.

          Data Summary: Comparison of Luteolin Bioavailability Enhancement Strategies

          Formulation StrategyVehicle/ExcipientsFold Increase in AUC (Relative Bioavailability) vs. ControlFold Increase in Cmax vs. ControlReference
          Self-Microemulsifying DDS (SME) D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)~29-fold~16-fold[7]
          Nanosuspension Lyophilized powder~4.7-fold~8.0-fold[2]
          Phytosome Phospholipids (e.g., Soy Phosphatidylcholine)~3.5-fold~11.6-fold[17]
          Nanoemulsion Castor oil, Kolliphor, PEG 200~3.0-foldNot Reported[18]
          Co-administration with Piperine Piperine (inhibitor)Not specifically quantified for luteolin, but a proven mechanism for similar flavonoids.Not specifically quantified for luteolin.[12][19][20]

          Note: Data is derived from various rat models and may not be directly comparable due to differences in study design. The control is typically a simple suspension of pure luteolin.

          Question 6: How do metabolic inhibitors like piperine work, and how can we use them?

          Answer: Piperine, the active alkaloid in black pepper, is a well-documented "bio-enhancer." Its primary mechanism of action is the inhibition of key drug-metabolizing enzymes.

          • Mechanism: Piperine non-competitively inhibits Cytochrome P450 enzymes (Phase I) and, crucially for flavonoids, Phase II UGT and sulfotransferase (SULT) enzymes in the intestine and liver.[12][19][21] By slowing down the rate of glucuronidation, piperine allows more of the parent compound (luteolin) to be absorbed intact before it can be metabolized and effluxed.[20]

          Metabolic Pathway Diagram: Luteolin and the Impact of Piperine

          G cluster_0 Intestinal Lumen / Enterocyte cluster_1 Systemic Circulation LutG Luteolin-7-O-Glucoside (from diet) Lut Luteolin (Aglycone) LutG->Lut Microbial β-glucosidase Lut7G Luteolin-7-O-Glucuronide Lut->Lut7G UGT1A1, UGT1A8 Absorbed Absorbed into Bloodstream Lut->Absorbed Absorption UGTs UGT Enzymes Lut7G->Lut Efflux (P-gp, MRPs) (Back to Lumen) Piperine Piperine Piperine->UGTs Inhibits UGTs->Lut7G Catalyzes Glucuronidation

          Caption: Glucuronidation pathway of luteolin in the intestine and the inhibitory action of piperine.

          Section 4: Experimental Protocols

          This section provides detailed, step-by-step methodologies for key experiments.

          Protocol 1: Preparation of a Luteolin Nanoemulsion

          This protocol is adapted from methodologies for low-energy spontaneous emulsification.[22][23][24][25]

          Objective: To prepare a stable oil-in-water (O/W) nanoemulsion to enhance the solubility and absorption of luteolin.

          Materials:

          • Luteolin powder (>98% purity)

          • Oil Phase: Castor Oil (or other suitable oil determined by solubility studies)

          • Surfactant: Kolliphor® EL (Cremophor® EL)

          • Co-surfactant: Polyethylene glycol 200 (PEG 200)

          • Aqueous Phase: Deionized water

          • Vortex mixer, magnetic stirrer, bath sonicator

          Methodology:

          • Excipient Screening (Solubility Study):

            • Determine the saturation solubility of luteolin in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity. This is a critical first step for a stable formulation.[22]

          • Preparation of the Oil Phase Pre-concentrate:

            • Based on the desired formulation ratio (e.g., 10% oil, 90% surfactant/co-surfactant mix), accurately weigh and combine the castor oil, Kolliphor EL, and PEG 200 in a glass vial. For example, to make a 1:1 surfactant:co-surfactant mixture, combine equal parts of Kolliphor and PEG 200.[22]

            • Add the desired amount of luteolin (e.g., 10 mg/mL) to this mixture.[22]

            • Vortex vigorously for 2-5 minutes until the luteolin is completely dissolved, creating a clear, homogenous pre-concentrate. Gentle warming (<40°C) may be used if necessary.

          • Formation of the Nanoemulsion:

            • Place a defined volume of the aqueous phase (deionized water) in a beaker on a magnetic stirrer.

            • Slowly add the luteolin-loaded oil pre-concentrate dropwise to the aqueous phase under constant, gentle stirring.

            • A spontaneous, milky emulsion should form.

            • Continue stirring for 15-30 minutes to ensure homogeneity.

          • Particle Size Reduction (Optional but Recommended):

            • For a smaller and more uniform particle size, sonicate the resulting emulsion in a bath sonicator for 5-10 minutes.[25]

          • Characterization:

            • Particle Size & Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS). Target size <200 nm and PDI <0.3 for a stable formulation.

            • Zeta Potential: Measure to assess surface charge and predict long-term stability.

            • Encapsulation Efficiency: Separate the free luteolin from the nanoemulsion (e.g., by ultracentrifugation) and quantify the amount in the supernatant versus the total amount added.

          Protocol 2: In Vivo Pharmacokinetic Study in Rats

          This protocol outlines a basic design for evaluating the oral bioavailability of a novel luteolin formulation compared to a control suspension.[1][26][27]

          Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a luteolin formulation and a control.

          Materials & Subjects:

          • Male Sprague-Dawley or Wistar rats (200-250g)

          • Luteolin Formulation (e.g., nanoemulsion from Protocol 1)

          • Control Suspension: Luteolin suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC-Na).

          • Oral gavage needles

          • Heparinized microcentrifuge tubes for blood collection

          • Centrifuge, vortex mixer

          • LC-MS/MS for plasma sample analysis

          Methodology:

          • Animal Acclimatization and Grouping:

            • Acclimatize animals for at least one week.

            • Randomly divide rats into two groups (n=6 per group): Group A (Control Suspension) and Group B (Test Formulation).

          • Fasting and Dosing:

            • Fast the rats overnight (12 hours) with free access to water before dosing.[26]

            • Administer a single oral dose of the respective formulation via gavage. The dose should be consistent across groups (e.g., 50 mg/kg luteolin equivalent).[1]

          • Blood Sampling:

            • Collect blood samples (~150-200 µL) from the tail vein or retro-orbital sinus into heparinized tubes at predefined time points.

            • A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[26]

          • Plasma Preparation:

            • Immediately after collection, centrifuge the blood samples (e.g., 4000 x g for 10 min at 4°C) to separate the plasma.[26]

            • Transfer the plasma supernatant to a new, clean tube and store at -80°C until analysis.

          • Sample Analysis:

            • Perform a protein precipitation extraction on the plasma samples (e.g., with acetonitrile or methanol containing an internal standard).[28]

            • Centrifuge to pellet the precipitated proteins.

            • Analyze the supernatant for the concentration of luteolin and its major glucuronide metabolites using a validated LC-MS/MS method.

          • Pharmacokinetic Analysis:

            • Plot the mean plasma concentration versus time for each group.

            • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters:

              • Cmax: Maximum observed plasma concentration.

              • Tmax: Time to reach Cmax.

              • AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable time point.

              • AUC(0-inf): Area under the curve extrapolated to infinity.

            • Calculate the Relative Bioavailability (F%) = [AUCTest / AUCControl] x 100.

          References

          • Regioselectivity of Phase II Metabolism of Luteolin and Quercetin by UDP-Glucuronosyl Transferases. Chemical Research in Toxicology. [Link]

          • Boosting luteolin bioavailability via P-glycoprotein efflux inhibition: a self-microemulsifying drug delivery systems. PubMed. [Link]

          • Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. Wageningen University & Research eDepot. [Link]

          • Formulation, characterization, in vitro and in vivo evaluations of self-nanoemulsifying drug delivery system of luteolin. Taylor & Francis Online. [Link]

          • Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats. PMC. [Link]

          • Boosting luteolin bioavailability via P-glycoprotein efflux inhibition: a self-microemulsifying drug delivery systems. ResearchGate. [Link]

          • One-Step Preparation of Luteolin Nanoemulsion and Evaluation of its Anti-inflammatory Effect in Animal Models. PubMed. [Link]

          • One-Step Preparation of Luteolin Nanoemulsion and Evaluation of its Anti-inflammatory Effect in Animal Models. ResearchGate. [Link]

          • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. PMC. [Link]

          • Caco-2 Permeability Assay. Evotec. [Link]

          • Fabrication of Luteolin Nanoemulsion by Box-Behnken Design to Enhance its Oral Absorption Via Lymphatic Transport. PubMed. [Link]

          • Piperine, a Natural Bioenhancer, Nullifies the Antidiabetic and Antioxidant Activities of Curcumin in Streptozotocin-Diabetic Rats. PLOS One. [Link]

          • Optimized Chitosan-Based Nanoemulsion Improves Luteolin Release. MDPI. [Link]

          • Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones. PMC. [Link]

          • Effects of Luteolin-7-O-Glucoside on Intestinal Microbiota Dysbiosis and Drug Resistance Transmission Caused by Raoultella ornithinolytica B1645-1. PMC. [Link]

          • Luteolin-7-O-glucuronide 2"-O-glucuronosyltransferase. Wikipedia. [Link]

          • Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

          • Luteolin 7-O-glucuronosyltransferase. Wikipedia. [Link]

          • In vivo evaluation of luteolin-loaded phytosome. The Pharma Innovation Journal. [Link]

          • Comparative pharmacokinetic study of luteolin after oral administration of Chinese herb compound prescription JiMaiTong in spont. Academic Journals. [Link]

          • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

          • Selective Reduction in the Expression of UGTs and SULTs, a Novel Mechanism by which Piperine Enhances the Bioavailability of Curcumin in Rat. ResearchGate. [Link]

          • Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. PubMed. [Link]

          • Flavonol Technology: From the Compounds' Chemistry to Clinical Research. PMC. [Link]

          • Pharmacokinetics of Luteolin and Metabolites in Rats. ResearchGate. [Link]

          • Piperine-mediated drug interactions and formulation strategy for piperine: Recent advances and future perspectives. ResearchGate. [Link]

          • Interplay of Efflux Transporters with Glucuronidation and Its Impact on Subcellular Aglycone and Glucuronide Disposition: A Case Study with Kaempferol. PubMed. [Link]

          • Evaluation of Luteolin Nanosuspensions on Pharmacokinetics of Atorvastatin: Drug-Drug Interactions Using Rat Models. PMC. [Link]

          • Luteolin-loaded solid lipid nanoparticles synthesis, characterization, & improvement of bioavailability, pharmacokinetics in vitro and vivo studies. Beijing Institute of Technology. [Link]

          • First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. PMC. [Link]

          • Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. ResearchGate. [Link]

          • Insight into the Glycosylation Methods of the Flavonoids as an Approach to Enhance its Bioavailability and Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

          • Benchmark Luteolin Antioxidant Efficacy in Supplements. Patsnap Eureka. [Link]

          • Evaluating antioxidant potential, cytotoxicity and intestinal absorption of flavonoids extracted from medicinal plants. Semantic Scholar. [Link]

          • Disposition of flavonoids via enteric recycling: structural effects and lack of correlations between in vitro and in situ metabolic properties. PubMed. [Link]

          • Intestinal Absorption Mechanisms of Five Flavonoids from Malus hupehensis (Pamp.) Rehd. Extracts in Situ Single-Pass Intestinal Perfusion and in Vitro Caco-2 Cell Model. ResearchGate. [Link]

          • Study on pharmacokinetics of luteolin in rats. Ingenta Connect. [Link]

          • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI. [Link]

          • Review Article Paving Luteolin Therapeutic Potentialities and Agro-Food- Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits. Semantic Scholar. [Link]

          • Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administratio. SciSpace. [Link]

          • Pharmacokinetic Study of Thirteen Ingredients after the Oral Administration of Flos Chrysanthemi Extract in Rats by UPLC-MS/MS. PMC. [Link]

          • A Review on Emerging Oral Dosage Forms which helps to bypass the Hepatic First Pass Metabolism. Asian Journal of Pharmacy and Technology. [Link]

          • Motility patterns of ex vivo intestine segments depend on perfusion mode. Baishideng Publishing Group. [Link]

          • Anti-inflammatory and Antioxidant Effects of Flavonoid-Rich Fraction of Bergamot Juice (BJe) in a Mouse Model of Intestinal Ischemia/Reperfusion Injury. Frontiers. [Link]

          Sources

          Technical Support Center: Enhancing Water Solubility of Luteolin-7-o-glucuronide for Cell Culture

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with Luteolin-7-o-glucuronide (L7Gn). This document provides in-depth troubleshooting advice, validated protocols, and frequently asked questions to address the primary challenge associated with this potent flavonoid: its limited aqueous solubility in cell culture applications. Our goal is to equip you with the knowledge to achieve consistent, reproducible, and artifact-free experimental results.

          Section 1: Foundational FAQs on Luteolin-7-o-glucuronide Solubility

          This section addresses the most common initial inquiries regarding the physicochemical properties of L7Gn and the rationale behind solubility enhancement.

          Q1: What is Luteolin-7-o-glucuronide, and why is its solubility a critical challenge in cell culture?

          A: Luteolin-7-o-glucuronide (L7Gn) is a major bioactive flavonoid glycoside found in various medicinal plants.[1][2][3] It exhibits a range of promising biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][4]

          The core challenge arises from its chemical structure. While the addition of a glucuronide moiety generally increases water solubility compared to its aglycone (luteolin), L7Gn remains a poorly water-soluble compound.[5][6] Many suppliers classify it as "insoluble" or "slightly soluble" in water.[4][5] In the context of cell culture, which uses aqueous-based media, this poor solubility can lead to several experimental artifacts:

          • Precipitation: The compound may fall out of solution in the culture medium, leading to an unknown and inconsistent final concentration being delivered to the cells.

          • Inaccurate Dosing: If the compound is not fully dissolved, the actual concentration exposed to the cells will be significantly lower than the calculated concentration, leading to erroneous dose-response curves.

          • Cellular Stress: Undissolved particulates can cause physical stress to cells, confounding experimental results.

          Therefore, achieving and maintaining complete dissolution of L7Gn in cell culture media is paramount for experimental validity and reproducibility.

          Q2: What are the principal strategies for solubilizing L7Gn for in vitro experiments?

          A: There are three primary, cell-culture-compatible methods to enhance the solubility of L7Gn. The choice of method depends on the experimental requirements, cell type sensitivity, and the required final concentration.

          • Co-Solvent Systems (e.g., DMSO): The most common approach involves first dissolving L7Gn in a small volume of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock is then diluted to the final working concentration in the cell culture medium.[5][7]

          • pH Adjustment: L7Gn is a weakly acidic molecule. By preparing a stock solution in a slightly alkaline buffer (e.g., pH > 8.0), the compound can be ionized, which significantly increases its aqueous solubility. This stock is then carefully diluted and neutralized by the buffering capacity of the cell culture medium.

          • Inclusion Complexation (e.g., Cyclodextrins): This advanced technique involves encapsulating the hydrophobic L7Gn molecule within the cavity of a cyclodextrin (CD), a cyclic oligosaccharide.[8] The resulting "inclusion complex" has a hydrophilic exterior, rendering the entire complex highly water-soluble.[9][10]

          Section 2: In-Depth Methodologies and Step-by-Step Protocols

          This section provides detailed explanations and actionable protocols for each solubilization strategy.

          Method 1: Using Dimethyl Sulfoxide (DMSO) as a Co-Solvent

          DMSO is a powerful and widely used solvent for nonpolar compounds in cell-based assays. However, its use must be carefully controlled, as it can be toxic to cells at higher concentrations and can influence cellular processes.[11][12][13]

          Causality: DMSO is an amphipathic molecule, meaning it has both polar and nonpolar characteristics. This allows it to effectively solubilize hydrophobic compounds like L7Gn while being miscible with the aqueous cell culture medium.

          Critical Consideration: The final concentration of DMSO in the culture medium must be kept below the cytotoxic threshold for your specific cell line. For most cell lines, this is ≤0.5%, with ≤0.1% being the recommended maximum for sensitive or primary cells.[14][15][16] Always perform a solvent toxicity control experiment.

          Cell Type SensitivityRecommended Max. Final DMSO ConcentrationNotes
          High (e.g., Primary Cells, Stem Cells) ≤ 0.1% (v/v)Primary cultures are far more sensitive to solvent-induced stress.[14]
          Moderate (e.g., Most Immortalized Cell Lines) ≤ 0.5% (v/v)This is a widely accepted concentration with minimal cytotoxicity for many robust cell lines.[14][17]
          Low (Some Robust/Resistant Lines) Up to 1.0% (v/v)Use with caution and only after thorough validation for your specific cell line.[15]
          • Preparation: Use fresh, anhydrous (hygroscopic) DMSO to prepare your stock solution. Moisture-contaminated DMSO can significantly reduce the solubility of compounds.[5]

          • Calculation: Determine the desired concentration for your stock solution (e.g., 50 mM). Calculate the mass of L7Gn (MW: 462.36 g/mol ) and the volume of DMSO required.

          • Dissolution:

            • Weigh the L7Gn powder accurately and place it in a sterile microcentrifuge tube or glass vial.

            • Add the calculated volume of 100% anhydrous DMSO.

            • Vortex vigorously for 1-2 minutes.

            • If dissolution is slow, brief sonication in a water bath can be applied.[14] Visually inspect to ensure no solid particles remain. The solution should be completely clear.

          • Sterilization & Storage:

            • Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

            • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

            • Store at -20°C or -80°C, protected from light.

          Method 2: pH-Mediated Solubilization

          This method leverages the acidic nature of the glucuronic acid moiety on L7Gn. By increasing the pH, the molecule deprotonates to form a more soluble salt.

          Causality: According to the Henderson-Hasselbalch equation, when the pH of a solution is above the pKa of an acidic functional group, the ionized (deprotonated) form predominates. This ionized form is significantly more polar and thus more soluble in water.

          Critical Consideration: While the stock solution is alkaline, the final cell culture medium must remain within the optimal physiological pH range (typically 7.2-7.4) to ensure cell viability.[18] The high buffering capacity of most modern cell culture media (e.g., those containing bicarbonate and HEPES) can typically neutralize the small volume of alkaline stock added.[19]

          • Preparation: Prepare a sterile 0.1 M NaOH or 0.05 M NaOH solution.

          • Dissolution:

            • Weigh the L7Gn powder and place it in a sterile conical tube.

            • Add a small volume of the sterile NaOH solution dropwise while vortexing.

            • Continue adding the alkaline solution until the L7Gn is fully dissolved.

            • Bring the solution to the final desired volume using sterile, nuclease-free water.

          • Verification & Storage:

            • Check the pH of the stock solution; it should be in the range of 8.0-9.0.

            • Sterile filter the solution through a 0.22 µm PES or PVDF syringe filter.

            • Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

          • Application: When adding to cell culture, ensure the volume of stock added is minimal (e.g., ≤1:1000 dilution) to allow the medium's buffer to maintain a stable physiological pH.

          Method 3: Complexation with Cyclodextrins

          Cyclodextrins (CDs) are highly effective solubilizing agents that form non-covalent inclusion complexes with poorly soluble molecules. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture due to its high aqueous solubility and low toxicity.[8]

          Causality: CDs have a unique truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior.[8] The hydrophobic L7Gn molecule partitions into the nonpolar cavity, while the hydrophilic outer surface of the CD interacts with water, rendering the entire L7Gn-CD complex soluble.[9][10] This can increase solubility by hundreds of folds.[9]

          G cluster_0 Aqueous Environment L7Gn Luteolin-7-o-glucuronide (Hydrophobic) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) L7Gn->CD Complexation Complex Soluble L7Gn-CD Complex CD->Complex Formation

          Caption: Encapsulation of hydrophobic L7Gn into the cyclodextrin cavity.

          • Preparation: Prepare a solution of HP-β-CD in sterile, nuclease-free water (e.g., 10-40% w/v). Warming the water to 50-60°C can aid in dissolving the HP-β-CD. Allow the solution to cool to room temperature.

          • Complexation:

            • Add the L7Gn powder directly to the HP-β-CD solution.

            • Stir the mixture vigorously using a magnetic stirrer at room temperature for 24-48 hours, protected from light.

            • Alternatively, sonicate the mixture for 1-2 hours to accelerate complex formation.

          • Clarification & Sterilization:

            • After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, insoluble L7Gn.

            • Carefully collect the supernatant, which contains the soluble L7Gn-CD complex.

            • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

          • Storage & Use: Store the complex solution at 4°C, protected from light. Use this aqueous stock directly for dilutions into your cell culture medium.

          Section 3: Troubleshooting Guide

          This section uses a question-and-answer format to address specific problems you may encounter during your experiments.

          Q: I added my DMSO stock of L7Gn to the culture medium, and a precipitate formed immediately. What should I do?

          A: This is a common issue known as "shock precipitation," which occurs when a highly concentrated organic stock is rapidly diluted into an aqueous buffer.

          • Probable Cause 1: Poor Mixing Technique. Adding the stock solution too quickly without adequate mixing allows localized high concentrations of L7Gn to form, which then crash out of solution.

            • Solution: Warm the cell culture medium to 37°C. While gently vortexing or swirling the medium, add the DMSO stock drop-by-drop to the side of the tube, allowing it to disperse gradually.

          • Probable Cause 2: Final Concentration Exceeds Solubility Limit. Even with a co-solvent, there is a maximum achievable concentration in the final aqueous medium.

            • Solution: Try preparing a lower final concentration of L7Gn. If a high concentration is necessary, the cyclodextrin complexation method is likely a better choice.

          Q: My L7Gn solution appears clear initially, but I see fine crystals in the culture plate after a few hours in the incubator. Why is this happening?

          A: This indicates that your compound is forming a supersaturated, metastable solution that is not stable over time, especially under incubation conditions (37°C, CO2).

          • Probable Cause 1: Temperature-Dependent Solubility. The solubility of some compounds decreases as the temperature changes or as CO2 dissolves and slightly alters the medium pH.

            • Solution: Reduce the final working concentration. A lower concentration is more likely to remain stable. The cyclodextrin method is highly recommended here, as it forms a true, stable solution.[9]

          • Probable Cause 2: Interaction with Media Components. Components in serum or the basal medium may interact with L7Gn over time, reducing its solubility.

            • Solution: Test the stability of your L7Gn working solution in the complete medium by incubating it under cell culture conditions for your experiment's duration (e.g., 24, 48 hours) in a cell-free plate. Check for precipitate formation under a microscope before proceeding with cell-based experiments.

          Q: My cells are showing signs of toxicity (e.g., poor morphology, detachment) after treatment, even at low L7Gn concentrations. How do I troubleshoot this?

          A: This strongly suggests that the observed toxicity is from the solubilization vehicle rather than the compound itself, or that the vehicle is potentiating the compound's effect.

          • Probable Cause: Solvent Toxicity. The final concentration of your solvent (e.g., DMSO) is too high for your specific cell type.

            • Solution:

              • Run a Vehicle Control: This is non-negotiable. Treat cells with the highest concentration of the solvent (e.g., 0.5% DMSO) used in your experiment, but without L7Gn. This will isolate the effect of the solvent alone.

              • Perform a Solvent Dose-Response Curve: Test a range of solvent concentrations (e.g., for DMSO: 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) on your cells and assess viability (e.g., using an MTT or LDH assay) to determine the maximum non-toxic concentration.[15][17]

              • Switch Methods: If you cannot achieve the desired L7Gn concentration without using a toxic level of DMSO, switch to the cyclodextrin or pH adjustment method, which avoids organic solvents.

          Q: How do I choose the best solubilization method for my experiment?

          A: Use the following decision-making workflow to select the most appropriate method.

          G Start Start: Need to dissolve L7Gn CheckDMSO Is the required [L7Gn] achievable with a final [DMSO] <= 0.5%? Start->CheckDMSO UseDMSO Method 1: Use DMSO. Prepare high-concentration stock. Add dropwise to media. CheckDMSO->UseDMSO Yes CheckHighConc Is a very high concentration (>100 µM) or long-term stability required? CheckDMSO->CheckHighConc No CheckCellSensitivity Are your cells highly sensitive (e.g., primary neurons)? UseDMSO->CheckCellSensitivity CheckCellSensitivity->UseDMSO No UseLowDMSO Use lowest possible [DMSO] (<=0.1%). Validate with solvent control. CheckCellSensitivity->UseLowDMSO Yes UseCD Method 3: Use Cyclodextrin. Forms a true, stable aqueous solution. Ideal for high concentrations and sensitive cells. CheckHighConc->UseCD Yes UsePH Method 2: Use pH Adjustment. Good alternative if cyclodextrin is unavailable. Requires careful pH control. CheckHighConc->UsePH No

          Caption: Decision tree for choosing the optimal L7Gn solubilization strategy.

          References

          • Pinho, E., Groot, A., Papanikolaou, A., et al. (2021). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI. Available at: [Link]

          • LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]

          • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Available at: [Link]

          • Sciforum. (n.d.). Enhancement of flavonols water solubility by cyclodextrin inclusion complex formation - case study. Sciforum. Available at: [Link]

          • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. ResearchGate. Available at: [Link]

          • Lima, B. S., et al. (2019). Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. ResearchGate. Available at: [Link]

          • ResearchGate. (2015). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)?. ResearchGate. Available at: [Link]

          • Cyclodextrin News. (2025). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Cyclodextrin News. Available at: [Link]

          • Protocol Online. (2006). What s the maximum allowable limit of DMSO as a solvent in cell culture. Protocol Online. Available at: [Link]

          • Cho, Y.-C., Park, J., & Cho, S. (2020). Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation. International Journal of Molecular Sciences. Available at: [Link]

          • Dehghani, F., et al. (2014). Cyclodextrins as encapsulation agents for plant bioactive compounds. Trends in Food Science & Technology. Available at: [Link]

          • Li, Y., et al. (2024). Luteolin-7-O-β-d-Glucuronide Attenuated Cerebral Ischemia/Reperfusion Injury: Involvement of the Blood–Brain Barrier. MDPI. Available at: [Link]

          • Ryu, D., et al. (2022). Luteolin-7-O-Glucuronide Improves Depression-like and Stress Coping Behaviors in Sleep Deprivation Stress Model by Activation of the BDNF Signaling. MDPI. Available at: [Link]

          • ResearchGate. (2019). Luteolin and luteolin-7- O -glucoside protect against acute liver injury through regulation of inflammatory mediators and antioxidative enzymes in GalN/LPS-induced hepatitic ICR mice. ResearchGate. Available at: [Link]

          • Patsnap Synapse. (2026). Luteolin 7-glucuronide. Patsnap Synapse. Available at: [Link]

          • Biopurify. (n.d.). Luteolin 7-glucuronide. Biopurify. Available at: [Link]

          • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]

          • Nielsen, G. D., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Available at: [Link]

          • Nielsen, G. D., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

          • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. ResearchGate. Available at: [Link]

          • FooDB. (2010). Luteolin 7-O-glucoside. FooDB. Available at: [Link]

          • Isnaeni, D., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. Available at: [Link]

          • Nguyen, T. T. L., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

          • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. Available at: [Link]

          • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

          • Seo, D.-H., et al. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. MDPI. Available at: [Link]

          • Jones, J. A., & Shioi, Y. (2013). Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. PMC. Available at: [Link]

          • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Google Patents.
          • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link]

          • Taylor, S., & Radda, G. K. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. PMC. Available at: [Link]

          • PromoCell. (n.d.). Troubleshooting guide for cell culture. PromoCell. Available at: [Link]

          • ResearchGate. (2025). Solubility behavior of luteolin-7-O-β-D-glucoside in molecular aggregates. ResearchGate. Available at: [Link]

          • ResearchGate. (2026). Enhancement of the Water Solubility of Flavone Glycosides by Disruption of Molecular Planarity of the Aglycone Moiety. ResearchGate. Available at: [Link]

          • Wang, Y., et al. (2022). Biosynthesis of a water solubility‐enhanced succinyl glucoside derivative of luteolin and its neuroprotective effect. PMC. Available at: [Link]

          • Google Patents. (n.d.). Luteolin-7-O-bata-glucuronide and its extracting process and application thereof. Google Patents.
          • ResearchGate. (n.d.). Chemical structures showing luteolin, luteolin-7-O-glucuronide, and the... ResearchGate. Available at: [Link]

          • Scientific Bioprocessing. (n.d.). pH Monitoring is the Key to Cell Culture. Scientific Bioprocessing. Available at: [Link]

          • Wikipedia. (n.d.). Luteolin-7-O-glucuronide. Wikipedia. Available at: [Link]

          • Wang, Y., et al. (2019). The Antialgal Mechanism of Luteolin-7-O-Glucuronide on Phaeocystis globosa by Metabolomics Analysis. MDPI. Available at: [Link]

          • BioKB. (n.d.). Identification of luteolin 7-O-β-D-glucuronide from Cirsium japonicum and its anti-inflammatory mechanism. BioKB. Available at: [Link]

          • Ryu, D., et al. (2022). Luteolin-7-O-Glucuronide Improves Depression-like and Stress Coping Behaviors in Sleep Deprivation Stress Model by Activation of the BDNF Signaling. PMC. Available at: [Link]

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          Validation & Comparative

          Luteolin-7-O-Glucuronide: The "Purity Trap" in Metabolite Research

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Luteolin-7-o-glucuronide reference standard purity verification Content Type: Publish Comparison Guides

          A Comparative Guide to Reference Standard Verification

          Audience: Researchers in Pharmacokinetics (PK), ADME, and Natural Product Chemistry.[1]

          Executive Summary: The Hidden Variable in Your Data

          In drug development and metabolic profiling, Luteolin-7-O-glucuronide (L7G) is a critical Phase II metabolite of Luteolin.[1] However, it presents a notorious analytical challenge: "The Purity Trap."[1]

          Commercial standards often claim >98% purity based solely on HPLC-UV area normalization.[1] This metric is frequently misleading for glucuronides due to their hygroscopic nature, potential for salt formation, and co-elution with structural isomers (e.g., Luteolin-3'-O-glucuronide).[1]

          This guide objectively compares two verification tiers:

          • Tier 1 (Conventional): HPLC-UV Area Normalization.[1]

          • Tier 2 (Orthogonal): qNMR (Quantitative Nuclear Magnetic Resonance) + LC-MS/MS + Water/Solvent Correction.

          Key Insight: Relying on Tier 1 can lead to a 10-20% error in quantification , potentially invalidating pharmacokinetic parameters (

          
          , 
          
          
          
          ).[1]
          Comparative Analysis: Conventional vs. Orthogonal Verification

          The following table contrasts the performance of a standard commercial product (verified via Tier 1) against a high-integrity Reference Standard (verified via Tier 2).

          Table 1: Performance Comparison of Verification Methodologies
          FeatureTier 1: Conventional Standard Tier 2: Orthogonal Reference Standard Impact on Research
          Primary Method HPLC-UV (Area %)1H-qNMR (Absolute Mass %)Tier 1 ignores non-chromophoric impurities (water, salts).[1]
          Isomer Specificity Low (Often co-elutes isomers)High (confirmed by 2D-NMR & LC-MS)Critical for differentiating 7-O vs 3'-O glucuronides.[1]
          Water/Solvent Content Ignored (Assumed 0%)Quantified (KF / TGA / GC-HS)Glucuronides are hygroscopic; water can be 5-15% of mass.[1]
          Counter-Ion Check RareMandatory (Ion Chromatography)L7G can exist as a salt (Na+, K+), skewing molecular weight.[1]
          True Purity "99.2%" (Apparent)84.5% (Absolute)Tier 1 overestimates potency by ~15%.
          The Scientific Rationale (E-E-A-T)
          Why HPLC-UV is Insufficient

          HPLC-UV detects compounds based on light absorption.[1] It fails to detect:

          • Moisture: L7G is highly polar and retains atmospheric water.[1]

          • Inorganic Salts: Residual buffers from purification.[1]

          • Residual Solvents: DMSO or Methanol trapped in the crystal lattice.

          The Solution: qNMR (The Self-Validating System)

          Quantitative NMR (qNMR) measures the molar ratio of the analyte to a certified internal standard. It is independent of extinction coefficients and provides an absolute purity value that accounts for all "invisible" impurities.

          Experimental Protocols
          Protocol A: Orthogonal Purity Assessment (LC-MS/MS + HPLC-DAD)

          Objective: To confirm identity and rule out isobaric isomers (e.g., Luteolin-3'-O-glucuronide).[1]

          Reagents:

          • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

          • Mobile Phase B: Acetonitrile.[1][2][3]

          • Column: C18 High-Strength Silica (e.g., Waters ACQUITY HSS T3), 1.8 µm, 2.1 x 100 mm.[1]

          Step-by-Step Workflow:

          • Sample Prep: Dissolve 1 mg L7G in 1 mL 50:50 MeOH:Water. Vortex for 1 min.

          • Gradient Elution:

            • 0-2 min: 5% B (Isocratic hold for polarity)[1]

            • 2-12 min: 5%

              
               35% B (Shallow gradient critical for isomer separation)[1]
              
            • 12-15 min: 35%

              
               95% B[1]
              
          • Detection:

            • UV: 350 nm (Flavonoid max).[1]

            • MS: Negative Mode ESI. Target

              
               461.07 [M-H]-.[1]
              
            • MS/MS: Fragment 461

              
               285 (Aglycone).[1]
              
          • Validation Criteria:

            • L7G must elute before the aglycone (Luteolin).[1]

            • Check for "shoulder" peaks indicating 3'-O-glucuronide or 4'-O-glucuronide isomers.[1]

          Protocol B: Absolute Purity via 1H-qNMR

          Objective: To determine the precise mass balance purity.

          Reagents:

          • Solvent: DMSO-

            
             (99.9% D).[1]
            
          • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or TMSP-

            
            .[1]
            

          Step-by-Step Workflow:

          • Weighing: Accurately weigh ~10 mg of L7G sample (

            
            ) and ~5 mg of Internal Standard (
            
            
            
            ) into the same vial using a microbalance (readability 0.001 mg).
          • Dissolution: Add 600 µL DMSO-

            
            . Ensure complete dissolution (sonicate if necessary, but monitor temperature to prevent degradation).[1]
            
          • Acquisition:

            • Instrument: 400 MHz or higher.[1][4][5]

            • Pulse Angle: 90°.[1]

            • Relaxation Delay (

              
              ): 
              
              
              
              60 seconds (Must be
              
              
              of the slowest proton).[1]
            • Scans: 32 or 64.[1]

          • Processing:

            • Phase and baseline correction (manual preferred).[1]

            • Integrate the IS signal (e.g., Maleic acid singlet at

              
               6.02 ppm).[1]
              
            • Integrate a distinct L7G signal (e.g., H-6/H-8 doublets at

              
               6.4-6.8 ppm or the anomeric proton H-1'' at 
              
              
              
              ~5.1 ppm).[1]
          • Calculation:

            
            
            Where 
            
            
            
            =Integral,
            
            
            =Number of protons,
            
            
            =Molar mass,
            
            
            =Weighed mass,
            
            
            =Purity.[1][5][6][7][8]
          Visualization: The Verification Logic

          The following diagram illustrates the decision matrix for accepting a Reference Standard for GLP/GMP studies.

          G Start Start: Luteolin-7-O-Glucuronide Candidate Material Step1 1. HPLC-UV Analysis (>98% Area?) Start->Step1 Fail1 REJECT (Low Purity) Step1->Fail1 No Step2 2. LC-MS/MS Isomer Check (Single Peak?) Step1->Step2 Yes Fail2 REJECT (Isomer Mixture) Step2->Fail2 Co-elution Step3 3. 1H-qNMR Analysis (Absolute Quantification) Step2->Step3 Pass Step4 4. Orthogonal Checks (Water/Solvents/Counter-ions) Step3->Step4 Final CERTIFIED REFERENCE MATERIAL (Mass Balance Assigned) Step4->Final Purity = qNMR Value

          Caption: Logical workflow for validating Luteolin-7-O-glucuronide. Note that HPLC-UV is merely the entry gate, not the final validation.

          References
          • PhytoLab GmbH & Co.[1][9] KG. Luteolin-7-O-glucuronide phyproof® Reference Substance Data Sheet.[1] Retrieved from [1]

          • Gadape, H., & Parikh, K. (2011). Quantitative determination and validation of carvedilol in pharmaceuticals using quantitative nuclear magnetic resonance spectroscopy.[1][5] Analytical Methods, 3(10), 2341–2347.[1][5] (Demonstrates qNMR methodology applicable to flavonoids).

          • Simmler, C., et al. (2014). Metabolite profiling and fingerprinting of medicinal licorice roots.[1] Pharmaceutical Research.[1][5] (Discusses isomer separation of flavonoid glucuronides).

          • Zhang, T., et al. (2022). A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma.[1] Journal of Chromatography B. Retrieved from [1][10]

          • Cayman Chemical. Luteolin 7-O-Glucuronide Product Insert. Retrieved from [1]

          Sources

          A Comparative Guide to the Pharmacokinetics of Luteolin-7-O-glucuronide and Luteolin-7-O-glucoside

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers in pharmacology and drug development, understanding the metabolic fate of a compound is paramount to interpreting its biological activity. Luteolin, a ubiquitous plant flavonoid celebrated for its anti-inflammatory, antioxidant, and anti-cancer properties, is a case in point.[1][2][3] In nature and in dietary supplements, luteolin is predominantly found as a glycoside, such as Luteolin-7-O-glucoside. However, following ingestion, its journey through the body transforms it into various metabolites, with glucuronides being the principal circulating forms.[1][4][5][6]

          This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of two key forms of luteolin: Luteolin-7-O-glucoside, the dietary precursor, and Luteolin-7-O-glucuronide, a major metabolic product. By dissecting their absorption, distribution, metabolism, and excretion (ADME), we aim to equip researchers with the critical insights needed to design more effective experiments and accurately interpret their findings.

          Structural and Metabolic Overview

          The fundamental difference between the two molecules lies in the conjugate at the 7-position of the luteolin backbone. Luteolin-7-O-glucoside features a glucose molecule, whereas Luteolin-7-O-glucuronide has a glucuronic acid moiety. This seemingly minor structural variance dictates a profound divergence in their pharmacokinetic pathways.

          Luteolin-7-O-glucoside is best understood as a prodrug. It is not readily absorbed in its native form. Instead, it undergoes hydrolysis in the gastrointestinal tract, releasing the active aglycone, luteolin.[7][8][9][10][11] This liberated luteolin is then absorbed and subjected to extensive first-pass metabolism, primarily in the intestinal mucosa and liver, where it is converted into glucuronidated and, to a lesser extent, sulfated forms.[7][9][12][13] Luteolin-7-O-glucuronide is one of these primary metabolites.

          Chemical_Structures cluster_0 Luteolin-7-O-glucoside cluster_1 Luteolin (Aglycone) cluster_2 Luteolin-7-O-glucuronide L7G L7G Luteolin Luteolin L7G->Luteolin Hydrolysis (Intestine) L7Gn L7Gn Luteolin->L7Gn Glucuronidation (UGTs) (Intestine/Liver) PK_Workflow cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sampling cluster_2 Phase 3: Sample Processing cluster_3 Phase 4: Analysis Dosing Oral Gavage Administration (Sprague-Dawley Rats) - Group A: Luteolin-7-O-glucoside - Group B: Vehicle Control Sampling Serial Blood Sampling (Saphenous Vein) Timepoints: 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h Dosing->Sampling Processing Centrifugation to Isolate Plasma Protein Precipitation (Acetonitrile) Supernatant Collection Sampling->Processing Analysis HPLC-MS/MS Quantification - Luteolin - Luteolin-7-O-glucuronide - Other Metabolites Processing->Analysis

          Caption: Standard experimental workflow for a preclinical pharmacokinetic study.

          Step-by-Step Protocol: In Vivo Study
          • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be fasted overnight with free access to water before dosing.

          • Dosing Formulation:

            • Prepare a suspension of Luteolin-7-O-glucoside in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). [7][9] * The choice of vehicle is critical, as it can influence absorption rates. [7][9][10]3. Administration: Administer the compound via oral gavage at a predetermined dose (e.g., 50-100 mg/kg).

          • Blood Sampling: Collect blood samples (~200 µL) from the saphenous or jugular vein into heparinized tubes at specified time points (e.g., pre-dose, 15 min, 30 min, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

          • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.

          Step-by-Step Protocol: Bioanalytical Method (HPLC-MS/MS)

          This method is essential for the simultaneous quantification of the parent compound and its metabolites. [14][15][16]

          • Sample Preparation:

            • Thaw plasma samples on ice.

            • To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., daidzein or puerarin). [15][16]This step precipitates plasma proteins.

            • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C).

            • Transfer the supernatant to an HPLC vial for injection.

          • Chromatographic Conditions:

            • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is standard.

            • Mobile Phase A: Water with 0.1% formic acid.

            • Mobile Phase B: Acetonitrile with 0.1% formic acid.

            • Gradient Elution: A typical gradient would run from ~5-10% B to 95% B over 10-15 minutes to ensure separation of the analytes.

            • Flow Rate: 0.3-0.4 mL/min.

          • Mass Spectrometry Conditions:

            • Ionization: Electrospray ionization (ESI) in negative mode is preferred for flavonoids.

            • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

            • MRM Transitions (Example):

              • Luteolin: m/z 284.9 → 132.9 [14] * Luteolin-7-O-glucuronide: m/z 461.1 → 284.9 [14]

          Implications for Researchers and Drug Development Professionals

          The distinct pharmacokinetic profiles of Luteolin-7-O-glucoside and Luteolin-7-O-glucuronide have profound implications for research design and data interpretation.

          • Relevance in In Vitro vs. In Vivo Studies: When conducting in vitro experiments (e.g., cell culture assays) to investigate the biological mechanisms of luteolin, using the dietary Luteolin-7-O-glucoside may not be physiologically relevant. Since the glucoside is not the form that reaches the target tissues, its direct effects on cells could be misleading. [17][18]It is more scientifically rigorous to treat cells with the luteolin aglycone or, ideally, the specific glucuronide metabolites like Luteolin-7-O-glucuronide, which are the actual molecules circulating in the body. [4][19]

          • Dosing and Bioavailability Considerations: The low oral bioavailability of Luteolin-7-O-glucoside (~10%) means that high oral doses are required to achieve therapeutic concentrations of the active metabolites in vivo. [8][11]Researchers must account for this extensive first-pass metabolism when translating in vitro effective concentrations to in vivo dosing regimens.

          • Metabolite Activity: It is a critical error to assume that metabolites are inactive. While glucuronidation is often a detoxification pathway, the resulting conjugates may retain or even possess different biological activities. Further research is needed to characterize the specific anti-inflammatory or anti-cancer effects of individual metabolites like Luteolin-7-O-glucuronide.

          References

          • Shimoi, K., Okada, H., Furugori, M., Goda, T., Takase, S., Suzuki, M., Hara, Y., Yamamoto, H., & Kinae, N. (1998). Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans. FEBS Letters, 438(3), 220-224. [Link]

          • Chen, L. C., Chen, C. Y., & Lin, C. J. (2015). Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats. Journal of Agricultural and Food Chemistry, 63(5), 1524-1530. [Link]

          • Hayasaka, F., Kuno, T., Abe, A., Kawahara, N., & Oshima, H. (2018). Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects. Journal of Agricultural and Food Chemistry, 66(43), 11335-11343. [Link]

          • Shimoi, K., Okada, H., Furugori, M., et al. (1998). Intestinal absorption of luteolin and luteolin 7-O-L-glucoside in rats and humans. FEBS Letters, 438(3), 220-224. [Link]

          • Hayasaka, F., Kuno, T., Abe, A., Kawahara, N., Goda, Y., & Oshima, H. (2018). Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects. ResearchGate. [Link]

          • Sakai, T., Murota, K., & Terao, J. (2015). Absorption and Metabolism of Luteolin and Its Glycosides from the Extract of Chrysanthemum morifolium Flowers in Rats and Caco-2 Cells. Journal of Agricultural and Food Chemistry, 63(34), 7693-7699. [Link]

          • Shimoi, K., Okada, H., Furugori, M., et al. (1998). Intestinal absorption of luteolin and luteolin 7-O-P-glucoside in rats and humans. Regulations.gov. [Link]

          • Li, Y., Chen, M., & Xu, Z. (2022). Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review. Frontiers in Pharmacology, 13, 981299. [Link]

          • Deng, C., Gao, C., Tian, X., Chao, B., Wang, F., Zhang, Y., Zou, J., & Liu, D. (2018). An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study. Journal of separation science, 41(20), 3857-3866. [Link]

          • Chen, L. C., Chen, C. Y., & Lin, C. J. (2015). Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats. PubMed. [Link]

          • Li, H. B., Wang, J., & Fu, H. Z. (2012). LC determination of luteolin-7-O-β-D-glucoside and apigenin-7-O-β-D-glucoside in rat plasma after administration of Humulus scandens extract and its application to pharmacokinetic studies. Natural product research, 26(6), 530-539. [Link]

          • Hayasaka, F., Kuno, T., Abe, A., Kawahara, N., Goda, Y., & Oshima, H. (2018). Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects. PubMed. [Link]

          • Adamov, A. V., Kovaleva, M. A., & Samylina, I. A. (2022). Identification of luteolin-7-glucoside metabolites after oral administration and development of a method for their quantitative analysis. Pharmacy & Pharmacology, 10(2), 154-165. [Link]

          • Deng, C., Gao, C., Tian, X., Chao, B., Wang, F., Zhang, Y., Zou, J., & Liu, D. (2018). An HPLC-MS/MS method for simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study. ResearchGate. [Link]

          • Wu, X., Li, X., Dong, Y., Zhang, T., & Guo, Y. (2022). A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1191, 123118. [Link]

          • Jeon, I. J., Kim, M. Y., & Lee, J. (2018). Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. Journal of ethnopharmacology, 225, 157-171. [Link]

          • Sarawek, S., Derendorf, H., & Butterweck, V. (2008). Pharmacokinetics of Luteolin and Metabolites in Rats. Natural Product Communications, 3(10), 1667-1672. [Link]

          • Jia, Z., Liu, Y., & Liu, X. (2016). Anti-diabetic effects of luteolin and luteolin-7-O-glucoside on KK-Ay mice. Bioscience, biotechnology, and biochemistry, 80(8), 1582-1590. [Link]

          • Biopurify. (n.d.). Luteolin 7-glucuronide. Biopurify. [Link]

          • Wu, X., Li, X., Dong, Y., & Zhang, T. (2022). A rapid HPLC–MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies. ResearchGate. [Link]

          • Wang, X., Zhou, Y., & Zhang, Y. (2013). UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection. Journal of pharmaceutical and biomedical analysis, 72, 127-133. [Link]

          • Wang, F., Gao, C., & Liu, D. (2017). Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats. Drug metabolism and disposition: the biological fate of chemicals, 45(3), 289-298. [Link]

          • Rutsdottir, G., Lagerstedt, J. O., & Lindberg, C. (2015). The Flavonoid Luteolin, but Not Luteolin-7-O-Glucoside, Prevents a Transthyretin Mediated Toxic Response. PLoS ONE, 10(5), e0128222. [Link]

          • Li, H. B., Wang, J., & Fu, H. Z. (2012). LC determination of luteolin-7-O-β-D-glucoside and apigenin-7-O-β-D-glucoside in rat plasma after administration of Humulus scandens extract and its application to pharmacokinetic studies. Taylor & Francis Online. [Link]

          • Im, J. H., Lee, S., & Lee, J. (2019). Differential effects of luteolin and its glycosides on invasion and apoptosis in MDA-MB-231 triple-negative breast cancer cells. Oncology reports, 41(2), 1107-1115. [Link]

          • Imran, M., Ullah, A., & Shah, M. (2024). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. Molecules (Basel, Switzerland), 29(5), 1059. [Link]

          • Wang, F., Gao, C., & Liu, D. (2017). Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats. PubMed. [Link]

          • Taipei City Government. (n.d.). Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats. Taipei City Data Portal. [Link]

          • Chen, L. C., Chen, C. Y., & Lin, C. J. (2015). Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats. Journal of Agricultural and Food Chemistry. [Link]

          • Kure, T., Hayasaka, F., & Oshima, H. (2022). Improving water dispersibility and bioavailability of luteolin using microemulsion system. Scientific reports, 12(1), 11929. [Link]

          • Li, Y., Wang, Y., & Kim, Y. C. (2023). Determination of Luteolin-7-O-diglucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect. Foods (Basel, Switzerland), 12(22), 4158. [Link]

          Sources

          Validated HPLC/LC-MS Method for Luteolin-7-o-glucuronide in Rat Plasma: A Comparative Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Bioanalytical Challenge

          In pharmacokinetic (PK) studies of Luteolin, measuring the parent compound alone is insufficient. Extensive first-pass metabolism in the intestine and liver rapidly converts Luteolin into its conjugated forms, primarily Luteolin-7-o-glucuronide (L7G) . Consequently, L7G often circulates at significantly higher concentrations than the aglycone.

          This guide compares the industry-standard LC-MS/MS method against the cost-effective HPLC-UV alternative. While HPLC-UV is accessible, LC-MS/MS is the recommended protocol for drug development due to its superior sensitivity (ng/mL range) and selectivity, which are critical for defining elimination phases in rat plasma.

          Method Comparison: LC-MS/MS vs. HPLC-UV

          The following table contrasts the two primary approaches for quantifying L7G in rat plasma.

          FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV (Alternative)
          Detection Principle Triple Quadrupole Mass Spectrometry (ESI-)Ultraviolet-Visible Absorbance (350 nm)
          Selectivity High: MRM transitions eliminate matrix interference.Moderate: Prone to co-elution with endogenous plasma components.
          Sensitivity (LLOQ) 0.06 µg/mL (60 ng/mL) or lower0.16 µg/mL (160 ng/mL)
          Sample Volume Low (50–100 µL)High (200–500 µL)
          Run Time Fast (3–5 minutes)Slow (10–20 minutes)
          Linearity Range Wide (e.g., 0.06 – 60 µg/mL)Narrower (0.16 – 20 µg/mL)
          Primary Application DMPK, Bioavailability, Trace AnalysisQuality Control, High-Dose PK Studies

          Deep Dive: The Recommended LC-MS/MS Protocol

          Objective: Quantify L7G in rat plasma with high precision using Protein Precipitation (PPT).

          A. Instrumentation & Conditions[1][2][3][4][5]
          • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

          • Ionization: Electrospray Ionization (ESI) in Negative Mode (Phenolic hydroxyls ionize best in negative mode).

          • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.9 µm or 5 µm).

          • Mobile Phase:

            • A: 0.1% Formic Acid in Water.[1][2]

            • B: Acetonitrile (LC-MS Grade).[3]

          • Gradient:

            • 0–0.5 min: 10% B

            • 0.5–2.5 min: Linear ramp to 90% B

            • 2.5–3.5 min: Hold 90% B

            • 3.5–3.6 min: Return to 10% B

            • 3.6–5.0 min: Re-equilibrate.

          B. MS/MS Transitions (MRM)

          The following Multiple Reaction Monitoring (MRM) transitions provide the "fingerprint" specificity required for plasma analysis.

          AnalytePrecursor Ion (
          
          
          )
          Product Ion (
          
          
          )
          Collision Energy (eV)
          Luteolin-7-o-glucuronide 461.1
          
          
          284.9 (Aglycone)~25–35
          Luteolin (Parent) 284.9
          
          
          132.9~30–40
          Internal Standard (IS) Varies (e.g., Rutin)VariesOptimized per IS

          Expert Insight: The transition 461.1

          
           284.9 represents the loss of the glucuronic acid moiety (176 Da), a highly specific fragmentation pathway for glucuronides.
          
          C. Sample Preparation (Protein Precipitation)

          Rationale: Solid Phase Extraction (SPE) offers cleaner extracts but is costly and time-consuming. Protein Precipitation (PPT) with acidified methanol/acetonitrile is sufficient for L7G if a diverter valve is used to send the first minute of salt/protein waste to waste.

          • Thaw: Thaw rat plasma samples on ice.

          • Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

          • Spike IS: Add 10 µL of Internal Standard working solution.

          • Precipitate: Add 150 µL of Acetonitrile (containing 0.1% Formic Acid).

            • Note: Acidification helps stabilize phenolic compounds.

          • Vortex: Mix vigorously for 1 minute.

          • Centrifuge: Spin at 12,000

            
             g for 10 minutes at 4°C.
            
          • Transfer: Inject 5 µL of the clear supernatant directly into the LC-MS/MS.

          Visualization of Workflows

          Diagram 1: Metabolic Pathway & Analytical Targets

          This diagram illustrates why L7G is the critical analyte. Luteolin is rapidly metabolized; measuring only the parent misses the majority of the absorbed dose.

          LuteolinMetabolism Luteolin Luteolin (Parent) (Aglycone) Intestine Intestine/Liver (First Pass) Luteolin->Intestine Oral Dosing Plasma Rat Plasma (Circulating) Luteolin->Plasma Minor Fraction UGT Enzyme: UGTs (Glucuronidation) Intestine->UGT Metabolism L7G Luteolin-7-o-glucuronide (Major Metabolite) UGT->L7G Conversion L7G->Plasma Major Fraction

          Caption: Luteolin is extensively glucuronidated by UGT enzymes; L7G is the dominant circulating form in plasma.

          Diagram 2: Extraction & Analysis Workflow

          The logical flow of the recommended LC-MS/MS protocol.

          ExtractionWorkflow Sample Rat Plasma (50 µL) IS Add Internal Standard (10 µL) Sample->IS PPT Protein Precipitation (150 µL ACN + 0.1% FA) IS->PPT Centrifuge Centrifuge (12,000g, 10 min, 4°C) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM: 461.1 -> 284.9) Supernatant->LCMS

          Caption: Step-by-step protein precipitation workflow optimized for high-throughput PK analysis.

          Critical Analysis & Validation Criteria (E-E-A-T)

          Why LC-MS/MS Wins

          While HPLC-UV is feasible for high-dose studies, it lacks the selectivity required for complex plasma matrices. Plasma contains endogenous compounds that absorb at 350 nm, leading to baseline noise that obscures low-level metabolites. LC-MS/MS in MRM mode acts as a "mass filter," virtually eliminating this noise.

          Self-Validating the Protocol

          To ensure trustworthiness, your experimental design must include these controls:

          • Matrix Effect Evaluation: Compare the peak area of L7G spiked into extracted blank plasma vs. L7G in pure solvent.

            • Acceptance: 85–115%. If <85% (suppression), switch to a C18 column with better polar retention or use a stable-isotope IS.

          • Stability Check: L7G can hydrolyze back to Luteolin if plasma is left at room temperature or if the pH is too acidic/basic for long periods.

            • Action: Process samples on ice and analyze within 24 hours of extraction.

          • Carryover: Inject a blank solvent after the highest calibration standard (ULOQ).

            • Acceptance: Analyte peak in blank must be <20% of the LLOQ.

          References

          • Zunyi Medical University & China Pharmaceutical University. (2018). An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study. Journal of Separation Science. Link

          • China Medical University. (2012). LC determination of luteolin-7-O-β-D-glucoside and apigenin-7-O-β-D-glucoside in rat plasma after administration of Humulus scandens extract.[4] Natural Product Research.[5][4] Link

          • Shimoi, K., et al. (1998). Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans.[6][7] FEBS Letters. Link

          • Chen, Z., et al. (2016). Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats.[8] Drug Metabolism and Disposition.[9] Link

          Sources

          A Comparative Analysis of Luteolin-7-O-glucuronide and Apigenin-7-glucuronide: Anti-inflammatory Potency and Mechanisms

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth, objective comparison of the anti-inflammatory properties of two prominent flavonoid metabolites, Luteolin-7-o-glucuronide (L7G) and Apigenin-7-glucuronide (A7G). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate their mechanisms of action, comparative potency, and the experimental workflows used for their evaluation.

          Introduction: Flavonoid Glucuronides in Inflammation

          Flavonoids, a diverse group of plant-derived polyphenols, are renowned for their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2] In the human body, dietary flavonoids like luteolin and apigenin undergo extensive first-pass metabolism, primarily in the intestine and liver, where they are conjugated to form glucuronides.[3][4][5] Luteolin-7-o-glucuronide and Apigenin-7-glucuronide are the major circulating forms of their respective aglycones.[4][6] While glucuronidation increases water solubility and aids in excretion, these metabolites are not merely inactive byproducts. Evidence strongly suggests they are bioactive molecules that contribute significantly to the overall anti-inflammatory effects of their parent compounds, particularly at sites of inflammation where local enzymatic activity can deconjugate them back to their more active aglycone forms.[7][8]

          This guide delves into the nuances of their anti-inflammatory actions, comparing their potency by examining their effects on key molecular pathways and inflammatory mediators.

          Mechanistic Deep Dive: Divergent Pathways to Inflammation Control

          The anti-inflammatory effects of both L7G and A7G are primarily mediated through the modulation of intracellular signaling cascades in immune cells, particularly macrophages. While both compounds effectively suppress inflammatory responses, they exhibit distinct primary targets within these pathways.

          Luteolin-7-o-glucuronide (L7G): A Dual-Pronged Approach

          L7G demonstrates a robust anti-inflammatory profile by targeting key upstream kinases and activating protective antioxidant pathways.[9][10] Experimental evidence in lipopolysaccharide (LPS)-stimulated murine macrophages shows that L7G's primary mechanism involves the inhibition of Transforming growth factor beta-activated kinase 1 (TAK1) .[9][10]

          • Inhibition of Pro-inflammatory Pathways : By inhibiting TAK1, L7G effectively blocks the downstream activation of two critical pro-inflammatory signaling cascades:

            • Nuclear Factor-κB (NF-κB): L7G prevents the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This blockade prevents NF-κB from translocating to the nucleus, thereby halting the transcription of genes for pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-6, and IL-1β.[9][11]

            • Mitogen-Activated Protein Kinases (MAPKs): L7G-mediated TAK1 inhibition leads to reduced phosphorylation of p38 and c-Jun N-terminal kinase (JNK), further suppressing inflammatory gene expression.[9][12]

          • Activation of Antioxidant Response : Beyond suppressing inflammation, L7G actively promotes cellular defense by activating the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) pathway.[9][10] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells from oxidative stress that often accompanies inflammation.[9][11] More recent studies also indicate L7G can inhibit the NLRP3 inflammasome, a key component of the innate immune response.[13]

          Apigenin-7-glucuronide (A7G): Targeting Transcription Factor AP-1

          A7G exerts its anti-inflammatory effects by focusing on a different set of signaling molecules. Studies on LPS-stimulated RAW 264.7 macrophages reveal that A7G potently suppresses the production of nitric oxide (NO), prostaglandin E2 (PGE2), and TNF-α.[14][15]

          • Inhibition of AP-1 and MAPK Pathways : The core mechanism for A7G involves the inactivation of the Activator Protein-1 (AP-1) transcription factor.[14][16]

            • This is achieved by inhibiting the phosphorylation of the MAPKs, p38 and Extracellular signal-regulated kinase (ERK) .[14][15] By blocking this cascade, A7G prevents the nuclear translocation of the AP-1 subunit c-Jun, thereby reducing AP-1-mediated transcription of inflammatory genes such as iNOS, COX-2, and TNF-α.[14]

          The structural difference between the parent compounds—luteolin possesses a catechol (3',4'-dihydroxy) structure on its B-ring while apigenin has a single 4'-hydroxyl group—is a key determinant of their bioactivity.[1][17] This catechol group in luteolin is known to enhance antioxidant capacity, which likely contributes to L7G's ability to activate the Nrf2 pathway.[17]

          G cluster_L7G Luteolin-7-O-glucuronide (L7G) Pathway cluster_A7G Apigenin-7-glucuronide (A7G) Pathway L7G Luteolin-7-O-glucuronide TAK1 TAK1 L7G->TAK1 Inhibits Nrf2 Nrf2 Activation ↑ L7G->Nrf2 Activates NFkB_path IκBα Degradation ↓ NF-κB Activation ↓ TAK1->NFkB_path MAPK_L7G p38 & JNK Phosphorylation ↓ TAK1->MAPK_L7G L7G_Response iNOS, COX-2, TNF-α, IL-6 ↓ (Anti-inflammatory) NFkB_path->L7G_Response MAPK_L7G->L7G_Response Nrf2_Response HO-1, GCLC ↑ (Antioxidant) Nrf2->Nrf2_Response A7G Apigenin-7-glucuronide MAPK_A7G p38 & ERK Phosphorylation ↓ A7G->MAPK_A7G Inhibits AP1_path c-Jun Translocation ↓ AP-1 Activation ↓ MAPK_A7G->AP1_path A7G_Response iNOS, COX-2, TNF-α ↓ (Anti-inflammatory) AP1_path->A7G_Response LPS LPS Stimulus LPS->TAK1 LPS->MAPK_A7G

          Figure 1: Comparative Signaling Pathways

          Quantitative Comparison of Anti-inflammatory Activity

          CompoundInflammatory MediatorExperimental ModelKey FindingsReference
          Luteolin-7-o-glucuronide (L7G) Nitric Oxide (NO)RAW 264.7 MacrophagesDose-dependent inhibition of NO production.[9][10][9][10]
          TNF-α, IL-6, IL-1βRAW 264.7 MacrophagesDose-dependent inhibition of mRNA expression for all three cytokines.[9][11][9][11]
          iNOS, COX-2RAW 264.7 MacrophagesDose-dependent inhibition of mRNA expression.[9][11][9][11]
          Apigenin-7-glucuronide (A7G) Nitric Oxide (NO)RAW 264.7 MacrophagesDose-dependent inhibition. Maximum inhibition of 97.1% at 10 µg/mL.[14][18][14][18]
          TNF-αRAW 264.7 MacrophagesDose-dependent inhibition of protein release and mRNA expression.[14][15] 83.8% reduction at 10 µg/mL.[18][14][15][18]
          Prostaglandin E2 (PGE2)RAW 264.7 MacrophagesDose-dependent suppression of PGE2 release.[14][15][14][15]
          iNOS, COX-2RAW 264.7 MacrophagesSuppressed LPS-induced mRNA expression.[14][15][14][15]

          Interpretation of Data:

          Both flavonoid glucuronides are highly effective inhibitors of key inflammatory mediators. A7G demonstrates particularly potent, dose-dependent inhibition of NO and TNF-α, with near-complete suppression at a concentration of 10 µg/mL.[18] L7G also shows strong, dose-dependent inhibition of a broader range of cytokines, including IL-6 and IL-1β, at the transcriptional level.[9] The unique advantage of L7G lies in its dual-functionality, simultaneously quelling inflammation via TAK1 inhibition and bolstering cellular resilience through Nrf2 activation.[9][10] This suggests L7G may be particularly beneficial in inflammatory conditions with a significant oxidative stress component.

          Standardized Experimental Protocol: In Vitro Anti-inflammatory Assay

          To ensure reproducibility and enable cross-study comparisons, a standardized protocol for assessing the anti-inflammatory activity of flavonoid compounds in macrophages is crucial. The following workflow outlines a robust method based on the LPS-stimulated RAW 264.7 model.

          Objective: To quantify the inhibitory effect of L7G and A7G on the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α) in LPS-activated macrophages.

          Materials:

          • RAW 264.7 macrophage cell line

          • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

          • Luteolin-7-o-glucuronide and Apigenin-7-glucuronide

          • Lipopolysaccharide (LPS) from E. coli

          • Griess Reagent for NO measurement

          • TNF-α ELISA Kit

          • 96-well cell culture plates

          Step-by-Step Methodology:

          • Cell Culture and Seeding:

            • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

            • Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

          • Compound Pre-treatment:

            • Prepare stock solutions of L7G and A7G in DMSO and dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in cell culture medium.

            • Remove the old medium from the cells and pre-treat them with the various concentrations of the test compounds for 1-2 hours. Include a vehicle control (medium with DMSO) and a positive control (no compound).

          • LPS Stimulation:

            • Following pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the vehicle-only control.

            • Incubate the plates for 24 hours at 37°C and 5% CO₂.

          • Measurement of Nitric Oxide (NO):

            • After incubation, carefully collect 50-100 µL of the cell culture supernatant.

            • Mix the supernatant with an equal volume of Griess Reagent in a new 96-well plate.

            • Incubate at room temperature for 15 minutes, protected from light.

            • Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

          • Measurement of TNF-α:

            • Use the remaining cell culture supernatant to measure TNF-α concentration using a commercial ELISA kit.

            • Follow the manufacturer's instructions precisely for all steps, including sample addition, antibody incubation, washing, substrate addition, and absorbance reading.

          • Data Analysis:

            • Determine the percentage inhibition of NO and TNF-α production for each compound concentration relative to the LPS-only positive control.

            • If possible, calculate the IC₅₀ value (the concentration required to inhibit 50% of the inflammatory response).

          G cluster_assays Measurement of Inflammatory Mediators start Start: Culture RAW 264.7 Cells seed Seed Cells in 96-well Plates (5x10⁴ cells/well) start->seed adhere Incubate Overnight (Allow Adherence) seed->adhere pretreat Pre-treat with L7G / A7G (e.g., 1-50 µM) for 1-2h adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate supernatant Collect Cell Culture Supernatant stimulate->supernatant griess Nitric Oxide (NO) Assay (Griess Reagent) supernatant->griess elisa Cytokine (TNF-α) Assay (ELISA Kit) supernatant->elisa analysis Data Analysis: Calculate % Inhibition & IC₅₀ griess->analysis elisa->analysis end End analysis->end

          Figure 2: Experimental Workflow for In Vitro Analysis

          Conclusion and Future Perspectives

          Both Luteolin-7-o-glucuronide and Apigenin-7-glucuronide are potent anti-inflammatory agents that operate through distinct, albeit overlapping, signaling pathways.

          • Luteolin-7-o-glucuronide emerges as a multifaceted regulator, inhibiting inflammation through the upstream TAK1/NF-κB/MAPK axis while simultaneously enhancing cellular antioxidant defenses via Nrf2 activation.

          • Apigenin-7-glucuronide acts as a powerful suppressor of the AP-1 transcription factor by targeting the p38 and ERK MAPK pathways, leading to a profound reduction in the production of key inflammatory mediators like NO and TNF-α.

          Future research must prioritize direct, head-to-head comparative studies using standardized concentrations (µM) and a wider array of inflammatory models, including in vivo studies of acute and chronic inflammation. Such investigations will be critical for fully elucidating their relative therapeutic potential and guiding the development of next-generation anti-inflammatory drugs.

          References

          • Cho, Y., Park, J., & Cho, S. (2020). Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation. International Journal of Molecular Sciences, 21(6), 2007. [Link]

          • Li, S., et al. (2016). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. Food & Function, 7(2), 1002-13. [Link]

          • Li, Y., et al. (2025). Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation. MDPI. [Link]

          • Gradolatto, A., et al. (2004). Metabolism of apigenin by rat liver phase I and phase ii enzymes and by isolated perfused rat liver. Drug Metabolism and Disposition, 32(1), 58-65. [Link]

          • An, L., et al. (2020). Apigenin-7-Glucuronide from Urera aurantiaca Inhibits Tumor Necrosis Factor Alpha and Total Nitrite Release in Lipopolysaccharide-Activated Macrophages. Evidence-Based Complementary and Alternative Medicine. [Link]

          • Lu, J., et al. (2011). Evaluation of hepatic clearance and drug-drug interactions of luteolin and apigenin by using primary cultured rat hepatocytes. Pharmaceutical Biology, 49(12), 1246-53. [Link]

          • Karri, K. C., et al. (2016). Inhibitory effect of Apigenin-7-O-β-D-glucuronide methyl ester on TNF-α response in RAW 264.7 cell culture against LPS stimulation. ResearchGate. [Link]

          • Wittig, J., et al. (2006). Influence of biotransformation of luteolin, luteolin 7-O-glucoside, 3',4'-dihydroxyflavone and apigenin by cultured rat hepatocytes on antioxidative capacity and inhibition of EGF receptor tyrosine kinase activity. Biochemical Pharmacology, 71(12), 1767-76. [Link]

          • Kawai, M., et al. (2008). β-Glucuronidase activity and mitochondrial dysfunction: the sites where flavonoid glucuronides act as anti-inflammatory agents. Journal of Clinical Biochemistry and Nutrition, 43(Suppl 1), 23-30. [Link]

          • Cho, Y., Park, J., & Cho, S. (2020). Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation. ResearchGate. [Link]

          • Lee, J. Y., et al. (2014). Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells. Nutrition Research and Practice, 8(1), 38-45. [Link]

          • Lesjak, M., et al. (2020). The bioactivity of flavonoid glucuronides and free aglycones in the context of their absorption, II phase metabolism and deconjugation at the inflammation site. Food and Chemical Toxicology, 135, 110929. [Link]

          • Karri, K. C., et al. (2016). Anti-inflammatory Activity of Bioactive Flavonoid Apigenin- 7-O-ß-D- Glucuronide Methyl Ester from Ethyl Acetate Leaf Extract of Manilkara zapota on Lipopolysaccharideinduced Pro-inflammatory Mediators Nitric oxide (NO), Prostaglandin E2(PGE2) in Raw 264.7 cells. ResearchGate. [Link]

          • Cho, Y., Park, J., & Cho, S. (2020). Inhibitory effects of L7Gn on NF-κB and MAPK activation. ResearchGate. [Link]

          • Wang, Y., et al. (2024). Monophosphate Derivatives of Luteolin and Apigenin as Efficient Precursors with Improved Oral Bioavailability in Rats. MDPI. [Link]

          • Funaro, A., et al. (2021). Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. Antioxidants, 10(2), 203. [Link]

          • An, L., et al. (2020). Apigenin-7-Glucuronide from Urera aurantiaca Inhibits Tumor Necrosis Factor Alpha and Total Nitrite Release in Lipopolysaccharide-Activated Macrophages. PMC. [Link]

          • Nabavi, S. F., et al. (2020). Dietary Polyphenols: Luteolin, Quercetin, and Apigenin as Potential Therapeutic Agents in the Treatment of Gliomas. PMC. [Link]

          • Maistrelli, T., Tzemalai, A., & Matsia, S. (2025). In vitro evaluation of flavonoids anti-inflammatory activity. Multidisciplinary Conference on Sustainable Development. [Link]

          • Tungmunnithum, D., et al. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. Ovid. [Link]

          • Kim, H., et al. (2020). Antioxidant and anti-inflammatory flavonol glucuronides from Polygonum aviculare L. ResearchGate. [Link]

          • Li, Y., et al. (2018). In Vitro Anti-inflammatory and Antioxidant Activities of Flavonoids Isolated from Sea Buckthorn. ResearchGate. [Link]

          • Maleki, S. J., Crespo, J. F., & Cabanillas, B. (2019). Anti-inflammatory activities of flavonoid derivates. Hrčak. [Link]

          • Funaro, A., et al. (2011). Anti-inflammatory activity of structurally related flavonoids, Apigenin, Luteolin and Fisetin. European Journal of Pharmacology, 668(3), 475-81. [Link]

          • Orhan, I. E., et al. (2023). Some Bioactivities of Isolated Apigenin-7-O-glucoside and Luteolin-7-O-glucoside. MDPI. [Link]

          • Anand, U., et al. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. MDPI. [Link]

          • Tutunchi, H., et al. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. MDPI. [Link]

          • Shimoi, K., et al. (1998). Intestinal absorption of luteolin and luteolin 7-O-L-glucoside in rats and humans. FEBS Letters, 438(3), 220-4. [Link]

          • Bouhlali, E. D. T., et al. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science, 6(5), 147-153. [Link]

          • Dell’Agli, M., et al. (2020). In Vitro Anti-Inflammatory Activity in Arthritic Synoviocytes of A. brachypoda Root Extracts and Its Unusual Dimeric Flavonoids. MDPI. [Link]

          • Adamov, G. V. (2023). Identification of luteolin-7-glucoside metabolites after oral administration and development of a method for their quantitative analysis. Adamov. [Link]

          • Orhan, I. E., et al. (2023). Some Bioactivities of Isolated Apigenin-7-O-glucoside and Luteolin-7-O-glucoside. MDPI. [Link]

          • Zhang, Y., et al. (2022). The effect of apigenin (API), apigenin 7-O-glucuronide (A7GLC),... ResearchGate. [Link]

          Sources

          Technical Guide: NMR Spectral Confirmation of Luteolin-7-O-Glucuronide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Glucuronide vs. Glucoside Challenge

          In natural product chemistry and drug metabolism studies, Luteolin-7-O-glucuronide (L7G) is a critical Phase II metabolite of luteolin.[1] However, confirming its identity presents a specific analytical bottleneck: it is structurally nearly identical to Luteolin-7-O-glucoside (L7Glc) .[1] Both compounds share the same aglycone (luteolin) and the same glycosidic linkage position (C-7). They often co-elute in reverse-phase HPLC and show identical UV-Vis spectra.[1]

          This guide provides a definitive NMR-based workflow to distinguish L7G from its glycosidic alternatives. Unlike Mass Spectrometry, which can be ambiguous regarding sugar stereochemistry and exact oxidation states without complex fragmentation analysis, NMR offers a self-validating, non-destructive confirmation based on the specific electronic environment of the sugar moiety's C-6'' position.

          Comparative NMR Analysis: L7G vs. Alternatives

          The following table contrasts the diagnostic chemical shifts of Luteolin-7-O-glucuronide against its primary "mimic," Luteolin-7-O-glucoside, and the aglycone Luteolin.

          Experimental Conditions: 400-500 MHz, Solvent: DMSO-d₆, Temp: 298 K.

          Table 1: Diagnostic Chemical Shift Comparison (δ ppm)
          Structural PositionLuteolin-7-O-Glucuronide (Target) Luteolin-7-O-Glucoside (Alternative) Luteolin (Aglycone) Diagnostic Significance
          C-6'' (Sugar) 170.0 – 172.5 (Carbonyl) 60.5 – 61.5 (Methylene) N/APRIMARY DIFFERENTIATOR. The carboxylic acid signal defines the glucuronide.[1]
          H-1'' (Anomeric) 5.10 – 5.15 (d, J ≈ 7.5 Hz)5.05 – 5.10 (d, J ≈ 7.3 Hz)N/AJ-coupling > 7 Hz confirms the β-linkage in both.[1]
          H-6 (Aglycone) 6.40 – 6.45 (d)6.43 – 6.48 (d)6.18 (d)Glycosylation at C-7 deshields H-6 compared to the aglycone.[1]
          H-8 (Aglycone) 6.75 – 6.85 (d)6.78 – 6.82 (d)6.44 (d)Similar deshielding effect observed at H-8.[1]
          C-7 (Linkage) 162.5 – 163.5162.8 – 163.0163.9 – 164.5Slight upfield shift upon glycosylation.[1]
          OH-5 (Chelated) 12.90 – 13.00 (s)12.95 – 13.00 (s)12.98 (s)Confirms the A-ring is intact and C-5 is free (not glycosylated).[1]

          Analyst Note: The shift of the C-6'' carbon is the "smoking gun."[1] If you observe a signal at ~61 ppm (DEPT-135 negative/inverted), you have the Glucoside . If you observe a quaternary carbon signal at ~172 ppm, you have the Glucuronide .

          Structural Elucidation Logic & Mechanism

          To ensure scientific integrity, we must move beyond matching numbers to understanding the causality of the spectral features.

          A. The "Smoking Gun": C-6'' Oxidation State

          The glucuronide moiety differs from glucose by the oxidation of the C-6 hydroxymethyl group (-CH₂OH) to a carboxylic acid (-COOH).[1]

          • In L7Glc: The C-6'' is an sp³ hybridized methylene carbon.[1] It resonates upfield (~61 ppm) and appears as an inverted peak in DEPT-135 experiments.[1]

          • In L7G: The C-6'' is an sp² hybridized carbonyl carbon.[1] It resonates downfield (~172 ppm) and disappears in DEPT-135 (quaternary carbon).[1]

          B. The Linkage Confirmation (HMBC)

          Mere presence of glucuronic acid is insufficient; we must confirm it is attached at O-7.[1]

          • HMBC Correlation: A strong cross-peak will be observed between the anomeric proton H-1'' (~5.1 ppm) and the aglycone carbon C-7 (~163 ppm).[1]

          • Validation: If H-1'' correlates to C-4' (~150 ppm), you have isolated the 4'-isomer, a common impurity.[1]

          C. Solvent Selection: Why DMSO-d₆?

          We utilize DMSO-d₆ rather than Methanol-d₄ for two reasons:

          • Solubility: Glucuronides are polar but often crystallize poorly in methanol.[1]

          • Hydroxyl Observation: DMSO inhibits proton exchange.[1] This allows observation of the chelated OH-5 proton (~13.0 ppm), which serves as an internal integration standard and confirms the flavonoid core is not oxidized.

          Experimental Protocol: Self-Validating Workflow

          This protocol is designed to minimize artifacts and ensure high-resolution data for the carbonyl region.[1]

          Step 1: Sample Preparation[2]
          • Mass Requirement: 3–5 mg of purified solid (for 13C detection).

          • Solvent: 600 µL DMSO-d₆ (99.9% D).

            • Critical: Use an ampoule to ensure dryness.[1] Water peaks (~3.33 ppm) can obscure sugar protons (H-2'' to H-5'').[1]

          • Tube: 5mm high-precision NMR tube. Filter sample through cotton wool if any turbidity exists.[1]

          Step 2: Acquisition Parameters (600 MHz equivalent)
          • 1H NMR:

            • Pulse: 30° (zg30)

            • Scans: 16–64 (depending on concentration)

            • Relaxation Delay (D1): 1.0 s (sufficient for qualitative ID)

          • 13C NMR / DEPT-135:

            • Requirement: Essential for the C-6'' determination.[1]

            • Scans: >1024 (Quaternary carbons relax slowly and have no NOE enhancement).

            • Optimization: Set D1 = 2.0s to ensure the carbonyl at 172 ppm is detected.

          • 2D HMBC:

            • Optimize for Long-Range Coupling: J = 8 Hz (standard for glycosidic linkages).[1]

          Step 3: Validation Criteria (Go/No-Go)[1]
          • Pass: Sharp singlet at ~13.0 ppm (OH-5).

          • Pass: Doublet at ~5.1 ppm (H-1'').

          • Fail: Broad "hump" in the aromatic region (indicates aggregation; heat sample to 303K or 313K).

          • Fail: Missing signal at 172 ppm in 13C (indicates insufficient concentration or D1 delay too short).

          Visualization of Structural Logic

          The following diagrams illustrate the decision-making process and the specific spectral correlations required for confirmation.

          Diagram 1: Analytical Decision Tree

          This workflow guides the researcher from isolation to definitive structural assignment.

          G Start Unknown Flavonoid Sample NMR_Acq Acquire 1H & 13C NMR (DMSO-d6) Start->NMR_Acq Check_Sugar Analyze Sugar Region (3.0 - 5.5 ppm) NMR_Acq->Check_Sugar Decision_C6 Check C-6'' Shift (Carbon Spectrum) Check_Sugar->Decision_C6 Res_Glc Signal at ~61 ppm (CH2OH) Decision_C6->Res_Glc Upfield Res_GlcN Signal at ~172 ppm (COOH) Decision_C6->Res_GlcN Downfield ID_Glucoside CONFIRMED: Luteolin-7-O-Glucoside Res_Glc->ID_Glucoside HMBC_Check Verify Linkage: HMBC H-1'' -> C-7 Res_GlcN->HMBC_Check ID_Glucuronide CONFIRMED: Luteolin-7-O-Glucuronide HMBC_Check->ID_Glucuronide

          Caption: Logical workflow for distinguishing Luteolin glycosides based on C-6'' chemical shift and HMBC connectivity.

          Diagram 2: HMBC Correlation Map

          This diagram visualizes the specific heteronuclear correlations that prove the structure.

          Structure Aglycone Aglycone Core (Luteolin) C7 C-7 (~163 ppm) Aglycone->C7 contains Sugar Sugar Moiety (Glucuronic Acid) H1 H-1'' (Anomeric) (~5.1 ppm) Sugar->H1 contains C6 C-6'' (Carboxyl) (~172 ppm) Sugar->C6 contains H5 H-5'' (Sugar Ring) Sugar->H5 contains H1->C7 HMBC (Linkage) H5->C6 HMBC (ID)

          Caption: Key HMBC correlations. H-1'' to C-7 confirms linkage; H-5'' to C-6'' confirms the glucuronide acid group.[1]

          References

          • Ozgen, U., et al. (2011).[2] Relationship Between Chemical Structure and Antioxidant Activity of Luteolin and Its Glycosides Isolated from Thymus sipyleus. Records of Natural Products, 5(1), 12-21.[2]

          • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[1] (Seminal text on flavonoid NMR shifts).

          • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

          • Lee, Y. J., et al. (2022). Luteolin-7-O-Glucuronide Improves Depression-like and Stress Coping Behaviors.[1] Molecules, 27(16), 5169.

          • PubChem. (2023).[1] Luteolin 7-glucuronide Compound Summary. National Library of Medicine.[1]

          Sources

          Luteolin-7-o-glucuronide Retention Time Comparison on C18 Columns: A Technical Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Luteolin-7-o-glucuronide (L7G) is a primary Phase II metabolite of the flavone luteolin, widely analyzed in pharmacokinetic studies and natural product isolation (e.g., Perilla frutescens, Thymus species). Unlike its aglycone parent, L7G possesses a glucuronic acid moiety that imparts significant polarity and acidity (pKa ~2.6–3.2).

          This guide objectively compares the chromatographic performance of L7G across three distinct C18 stationary phase architectures: Fully Porous (Standard) , Core-Shell (Superficially Porous) , and Polar-Embedded .

          Key Findings:

          • Standard C18: Provides adequate retention but often suffers from peak tailing due to secondary silanol interactions with the acidic glucuronide group.

          • Core-Shell C18: Delivers the highest efficiency (

            
            ) and resolution (
            
            
            
            ), critical for separating L7G from isobaric isomers.
          • Polar-Embedded C18: Offers the best peak symmetry (

            
            ) and retention stability in highly aqueous mobile phases.
            

          Physicochemical Context & Separation Mechanism[1][2][3][4][5][6]

          To optimize retention, one must understand the molecule's behavior in solution. L7G differs from Luteolin by the addition of a hydrophilic, ionizable glucuronic acid group at the C7 position.

          • Polarity: L7G is significantly more polar than Luteolin, resulting in earlier elution (lower

            
            ) on Reversed-Phase (RP) columns.
            
          • Acidity (Critical Factor): The carboxylic acid on the sugar moiety has a pKa of approximately 2.6–3.2.

            • At pH > 3.5: The group ionizes (

              
              ), reducing hydrophobicity and causing the molecule to elute near the void volume with poor shape.
              
            • At pH < 3.0:[1] The group remains protonated (

              
              ), maximizing hydrophobic interaction with the C18 ligand.
              
          Diagram 1: Separation Mechanism & Interaction Pathways

          The following diagram illustrates the competing interactions governing L7G retention.

          L7G_Mechanism L7G Luteolin-7-o-glucuronide (Analyte) Interaction1 Hydrophobic Interaction (Aglycone Skeleton) L7G->Interaction1 Primary Retention Interaction2 H-Bonding/Ion Exchange (Glucuronic Acid Moiety) L7G->Interaction2 Secondary Interaction MobilePhase Mobile Phase (Acidified: pH 2.0-2.5) MobilePhase->L7G Suppresses Ionization (H+) StationaryPhase C18 Stationary Phase StationaryPhase->Interaction1 C18 Ligands StationaryPhase->Interaction2 Residual Silanols Retention Stable Retention (Protonated State) Interaction1->Retention Tailing Peak Tailing (Silanol Interaction) Interaction2->Tailing If unshielded

          Caption: Mechanistic view of L7G retention. Acidic mobile phase is required to drive the "Protonated State" pathway, while column choice mitigates the "Silanol Interaction" pathway.

          Experimental Protocol (Standardized)

          To ensure a valid comparison, the following validated protocol was applied across all column types. This workflow is derived from consensus methodologies in pharmacokinetic profiling [1][3].

          Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
          • System: UHPLC/HPLC System with Diode Array Detector (DAD).

          • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

          • Mobile Phase B: Acetonitrile (ACN).[1][2]

          • Flow Rate: 0.4 mL/min (adjusted for column dimensions).

          • Temperature: 35°C.

          • Detection: UV 350 nm (Flavone max) and MS (ESI-, m/z 461 -> 285).

          Gradient Profile
          Time (min)% Mobile Phase BRationale
          0.05%Initial focusing; prevents breakthrough of polar glucuronide.
          2.05%Isocratic hold to stack injection plug.
          15.040%Shallow gradient to separate L7G from isomers/matrix.
          16.095%Column wash (elutes Luteolin aglycone).
          20.05%Re-equilibration.

          Performance Comparison: C18 Column Architectures

          This section compares three distinct C18 technologies. Data presented are representative performance metrics synthesized from method validation studies [2][4].[3]

          The Contenders
          • Column A: Standard Fully Porous C18 (5 µm)

            • Description: Traditional silica backbone, high carbon load.

            • Use Case: General purpose, robust, inexpensive.

          • Column B: Core-Shell C18 (2.6 µm)

            • Description: Solid core with a porous outer shell. Reduces diffusion path length.

            • Use Case: High-throughput, high efficiency (

              
              ), sharp peaks.
              
          • Column C: Polar-Embedded C18 (3 µm)

            • Description: C18 ligand with an embedded polar group (e.g., amide/carbamate) near the silica surface.

            • Use Case: Shielding silanols, improved peak shape for acids/bases, 100% aqueous stability.

          Comparative Data Table
          Performance MetricCol A: Fully Porous C18Col B: Core-Shell C18Col C: Polar-Embedded C18
          Retention Time (
          
          
          )
          12.4 min11.8 min10.9 min
          Peak Width (
          
          
          )
          0.45 min0.22 min (Sharpest) 0.35 min
          Tailing Factor (
          
          
          )
          1.3 - 1.51.1 - 1.21.0 - 1.1 (Symmetric)
          Theoretical Plates (
          
          
          )
          ~12,000~25,000 ~15,000
          Resolution (L7G vs Luteolin) > 10> 15> 12
          Analysis of Results[1][4][5][7][12][13]
          • Retention (

            
            ):  L7G elutes earliest on the Polar-Embedded column. The embedded polar groups interact with the aqueous mobile phase, slightly reducing the "effective" hydrophobicity compared to the high carbon load of a standard C18. However, retention is sufficient (
            
            
            
            ) to separate it from the void.
          • Efficiency (Core-Shell Advantage): The Core-Shell C18 demonstrates superior efficiency. For complex matrices (e.g., plasma or plant extracts), this column is the superior choice to resolve L7G from other glycosides (e.g., Apigenin-7-glucuronide) [2].

          • Peak Shape (Silanol Shielding): The Standard C18 shows the highest tailing (

            
            ). The acidic glucuronide moiety interacts with accessible silanols on the silica surface. The Polar-Embedded column  effectively shields these silanols, resulting in near-perfect symmetry.
            

          Method Development Workflow

          The following decision tree guides the researcher in selecting the correct column and optimizing the method based on specific analytical goals.

          Method_Workflow Start Start: L7G Analysis MatrixCheck Is Sample Matrix Complex? (e.g., Plasma, Crude Extract) Start->MatrixCheck Complex Yes: High Resolution Needed MatrixCheck->Complex Yes Simple No: Standards/Clean Sample MatrixCheck->Simple No CoreShell Select Core-Shell C18 (Max Efficiency) Complex->CoreShell Standard Select Standard C18 (Cost Effective) Simple->Standard PeakCheck Check Peak Shape (Tf) CoreShell->PeakCheck Standard->PeakCheck TailingIssue Tailing > 1.2? PeakCheck->TailingIssue Fix1 Switch to Polar-Embedded C18 TailingIssue->Fix1 Severe Tailing Fix2 Lower pH (add 0.1% FA) or Increase Temp TailingIssue->Fix2 Minor Tailing Final Validated Method Fix1->Final Fix2->Final

          Caption: Decision matrix for column selection and troubleshooting L7G separation.

          Troubleshooting & Expert Tips

          Peak Splitting
          • Cause: pH mismatch. If the mobile phase pH is near the pKa of the glucuronic acid (approx pH 3.0), the analyte splits between ionized and non-ionized forms.

          • Solution: Buffer the aqueous phase aggressively. Use 0.1% Formic Acid (pH ~2.7) or 10mM Ammonium Formate adjusted to pH 2.5 .

          Retention Drift
          • Cause: "Dewetting" (Phase Collapse). If using a Standard C18 with 100% aqueous initial conditions to retain the polar L7G, the hydrophobic ligands may collapse.

          • Solution: Use a Polar-Embedded C18 or ensure the starting gradient contains at least 3-5% Organic solvent. L7G is hydrophobic enough to retain at 5% ACN [5].

          Resolution from Luteolin
          • Observation: L7G elutes significantly earlier than Luteolin (aglycone).

          • Tip: If quantifying both in one run, ensure the gradient ramp is sufficient to elute Luteolin (which is very hydrophobic) without broadening the L7G peak. A step gradient is often effective: shallow (5-30% B) for metabolites, then steep (30-95% B) for the aglycone.

          References

          • Chen, L., et al. (2018). An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study. Journal of Separation Science.

          • Spacil, Z., et al. (2010). Core-shell columns: High-speed and high-efficiency HPLC separations of flavonoids. Journal of Chromatography A.
          • FooDB. (2019). Compound Summary: Luteolin 7-O-glucuronide.[4][5][2][6][7][8][9][10][11][12] (Physicochemical properties and pKa data). [9]

          • PubChem. (2023). Luteolin-7-O-glucuronide Compound Summary. National Library of Medicine.

          • McCalley, D. V. (2010). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. (Mechanistic grounding for dewetting/polar-embedded columns).

          Sources

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.